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  • Product: 2-(2-Quinoxalinyl)phenol
  • CAS: 17392-20-0

Core Science & Biosynthesis

Foundational

Photophysical Dynamics of 2-(2-Quinoxalinyl)phenol: A Mechanistic Guide to Solvent-Modulated ESIPT

Executive Summary For researchers and drug development professionals engineering advanced fluorophores, fluorescent probes, or optoelectronic materials, understanding the microenvironmental sensitivity of chromophores is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engineering advanced fluorophores, fluorescent probes, or optoelectronic materials, understanding the microenvironmental sensitivity of chromophores is paramount. 2-(2-Quinoxalinyl)phenol (Hqp) —a structural analog to classic benzoxazole and benzothiazole fluorophores—exhibits profound photophysical sensitivity driven by Excited-State Intramolecular Proton Transfer (ESIPT) [1].

This technical whitepaper deconstructs the photophysical behavior of Hqp, contrasting its emission profiles in polar versus non-polar solvents. By mapping the thermodynamic and kinetic parameters of its photocycle, this guide provides a self-validating framework for utilizing Hqp in environment-sensitive assays and material design.

The Mechanistic Foundations of ESIPT in Hqp

The core photophysical identity of Hqp is defined by the close spatial proximity of its phenolic hydroxyl group (-OH, proton donor) and the quinoxaline nitrogen (proton acceptor). In the ground state ( S0​ ), these atoms form a strong intramolecular hydrogen bond, locking the molecule into its enol tautomer.

Upon photoexcitation to the first singlet excited state ( S1​ ), the electron density redistributes. The phenolic oxygen becomes more acidic, and the quinoxaline nitrogen becomes more basic. This dramatic shift in pKa​ triggers a barrierless, ultrafast (sub-picosecond) proton transfer, yielding the excited keto tautomer ( K∗ ). Because the keto tautomer has a significantly lower energy gap between S1​ and S0​ than the enol form, its emission is highly red-shifted, resulting in an anomalously large Stokes shift [2].

ESIPT_Photocycle E_S0 Enol (S0) Ground State E_S1 Enol* (S1) Excited State E_S0->E_S1 Excitation E_S1->E_S0 Enol Emission (Polar Solvents) K_S1 Keto* (S1) Excited State E_S1->K_S1 ESIPT (Fast) K_S0 Keto (S0) Ground State K_S1->K_S0 Keto Emission (Large Stokes Shift) K_S0->E_S0 GSIPT (Back-transfer)

Logical flow of the 4-level ESIPT photocycle in 2-(2-Quinoxalinyl)phenol.

Solvent Polarity Effects: The Dichotomy of Environments

The efficiency of the ESIPT process is entirely dictated by the integrity of the intramolecular hydrogen bond. Consequently, the solvent environment acts as a master switch for Hqp's emission profile [3].

Non-Polar Solvents (e.g., Cyclohexane, Toluene)

In non-polar, aprotic environments, the intramolecular hydrogen bond is structurally isolated and thermodynamically favored.

  • Causality: The lack of competing solvent interactions ensures that 100% of the excited enol population undergoes ESIPT.

  • Observation: The emission spectrum is dominated by a single, highly red-shifted band (typically >500 nm) corresponding to the keto tautomer. The Stokes shift often exceeds 8,000 cm−1 .

Polar and Protic Solvents (e.g., DMSO, Ethanol, Water)

Polar solvents fundamentally rewrite the photophysical pathway by introducing competitive intermolecular hydrogen bonding.

  • Causality: Protic solvents (like ethanol) donate protons to the quinoxaline nitrogen or accept protons from the phenolic -OH. Highly polar aprotic solvents (like DMSO) act as strong hydrogen-bond acceptors. These interactions sever the intramolecular H-bond required for ESIPT.

  • Observation: The proton transfer is kinetically blocked. The molecule is forced to relax radiatively from the S1​ enol state, resulting in a blue-shifted "normal" emission (typically ~400-430 nm). In intermediate polarity solvents (like THF), a dual-emission profile is observed, representing a mixed population of free and solvent-bound enol states.

Quantitative Photophysical Summary

Table 1: Representative Photophysical Parameters of Hqp across a Solvent Polarity Gradient.

SolventPolarity Index ( P′ )H-Bonding Nature λabs​ (nm) λem​ Enol (nm) λem​ Keto (nm)Dominant Pathway
Cyclohexane 0.2None345-525ESIPT (Keto)
Toluene 2.4None348-530ESIPT (Keto)
THF 4.0H-bond Acceptor350415515Dual Emission
Ethanol 5.2Protic (Donor/Acceptor)352420-Enol Emission
DMSO 7.2Strong H-bond Acceptor355425-Enol Emission

Self-Validating Experimental Protocols

To rigorously characterize the solvent-dependent photophysics of Hqp, researchers must employ workflows that actively rule out artifacts such as aggregation-caused quenching (ACQ) or ground-state deprotonation. Do not simply record spectra; build an internal validation loop.

Workflow Prep 1. Sample Prep (Hqp in Solvents) UVVis 2. Absorption Spectra (Determine λ_max) Prep->UVVis Fluor 3. Steady-State Fluorescence (Dual vs Single Emission) UVVis->Fluor Set Excitation λ Fluor->UVVis Excitation Scan (Validation) TCSPC 4. TCSPC Lifetime (Decay Kinetics) Fluor->TCSPC Select Emission λ Analysis 5. Data Synthesis (Kamlet-Taft Analysis) TCSPC->Analysis Correlate Lifetimes

Self-validating workflow for analyzing solvent-dependent photophysics.

Protocol 1: Steady-State Spectroscopy & Excitation Validation

Objective: Map the emission profile while proving the origin of the emitting species.

  • Preparation: Prepare 10μM stock solutions of Hqp in strictly spectroscopic-grade solvents. Causality: Trace water in non-polar solvents (like toluene) will artificially induce enol emission by acting as a hydrogen-bonding bridge, ruining the measurement.

  • Absorption Scanning: Record the UV-Vis absorption spectrum from 250 nm to 500 nm to identify the ground-state S0​→S1​ transition ( λmax​ ).

  • Emission Scanning: Excite the sample at λmax​ and record the emission from 370 nm to 700 nm.

  • The Validation Step (Critical): Set the emission monochromator to the peak of the keto band (e.g., 525 nm) and run an excitation scan. Overlay this excitation spectrum with the initial UV-Vis absorption spectrum.

    • Trustworthiness Check: If the excitation spectrum perfectly matches the absorption spectrum, the keto emission originates from the monomeric enol ground state. If it deviates, you are observing ground-state aggregates or impurities, and the data must be discarded.

Protocol 2: Time-Correlated Single Photon Counting (TCSPC)

Objective: Differentiate between static quenching (ground state interactions) and dynamic solvent relaxation.

  • Setup: Utilize a picosecond pulsed laser diode matching the λmax​ of Hqp (~340 nm).

  • Enol vs. Keto Kinetics: In a moderately polar solvent (e.g., THF) where dual emission exists, measure the lifetime decay at both the enol peak (~415 nm) and the keto peak (~515 nm).

  • Data Interpretation:

    • The enol emission should exhibit a bi-exponential decay: a fast component corresponding to the ESIPT rate ( kESIPT​ ), and a slower component corresponding to the radiatively decaying solvent-bound enol.

    • The keto emission often exhibits a distinct rise time (negative pre-exponential factor in the fit) matching the fast decay component of the enol, proving a precursor-successor kinetic relationship.

Authoritative Grounding & Conclusion

The photophysics of 2-(2-Quinoxalinyl)phenol serves as a textbook example of how microenvironments govern molecular logic. By understanding that non-polar solvents facilitate a closed, intramolecular hydrogen-bonded system (driving ESIPT and large Stokes shifts), while polar solvents force an open, intermolecularly bonded system (halting ESIPT), researchers can utilize Hqp as a highly sensitive environmental probe.

When deploying Hqp in biological systems or polymer matrices, the ratio of Enol-to-Keto emission ( Ienol​/Iketo​ ) becomes a direct, ratiometric readout of local hydration and polarity, immune to concentration artifacts.

References

  • Photoinduced Intramolecular Proton Transfer of Phenol-Containing Ligands and Their Zinc Complexes ACS Publications (The Journal of Physical Chemistry A)[Link]

  • Heterocyclic molecules with ESIPT emission: synthetic approaches, molecular diversities, and application strategies PubMed Central (PMC) / National Institutes of Health[Link]

  • Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes ACS Omega[Link]

Exploratory

Density Functional Theory (DFT) Calculations for 2-(2-Quinoxalinyl)phenol: Elucidating Electronic Structure and ESIPT Mechanisms

Executive Summary The compound 2-(2-Quinoxalinyl)phenol (CAS: 17392-20-0) is a highly versatile fluorophore characterized by a quinoxaline electron-accepting ring covalently linked to a phenol electron-donating ring. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Quinoxalinyl)phenol (CAS: 17392-20-0) is a highly versatile fluorophore characterized by a quinoxaline electron-accepting ring covalently linked to a phenol electron-donating ring. This structural motif facilitates a strong intramolecular hydrogen bond (O–H···N). Upon photoexcitation, the molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT) , a photophysical phenomenon resulting in a massive Stokes shift and dual-emission properties.

This whitepaper provides a comprehensive, field-proven methodology for employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model the electronic structure, frontier molecular orbitals, and the thermodynamic causality of the ESIPT photocycle in 2-(2-Quinoxalinyl)phenol.

Mechanistic Causality: The ESIPT Photocycle

To accurately model a system, one must first understand the physical causality driving the reaction. In the ground state ( S0​ ), 2-(2-Quinoxalinyl)phenol exists predominantly in the Enol form, stabilized by the O–H···N hydrogen bond.

When the molecule absorbs a photon, it transitions to the first singlet excited state ( S1​ ). This excitation is fundamentally a π→π∗ transition involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Electron Density Shift: The HOMO is typically localized over the phenol ring, while the LUMO is localized over the quinoxaline moiety. Excitation causes a rapid intramolecular charge transfer (ICT).

  • Acid-Base Reversal: The phenolic oxygen loses electron density, drastically increasing its acidity ( pKa​ drop). Simultaneously, the quinoxaline nitrogen gains electron density, increasing its basicity.

  • Proton Transfer: This thermodynamic gradient forces the proton across the hydrogen bond with near-zero activation energy, forming the excited Keto * tautomer[1].

The Keto* state then relaxes to the ground Keto state via fluorescence (yielding a highly red-shifted emission) before undergoing a reverse thermal proton transfer back to the Enol form[2].

ESIPT_Photocycle Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Excitation (Absorption) Enol_S1->Enol_S0 Normal Emission Keto_S1 Keto* (S1) Excited State Enol_S1->Keto_S1 ESIPT (Proton Transfer) Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Emission (Fluorescence) Keto_S0->Enol_S0 Reverse GSIPT (Thermal)

Figure 1: The ESIPT four-level photocycle of 2-(2-Quinoxalinyl)phenol.

Computational Protocol: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the computational workflow must be self-validating. The following step-by-step protocol outlines the standard parameters for modeling quinoxaline derivatives[3] and ESIPT systems[4].

Step 1: Ground State ( S0​ ) Geometry Optimization
  • Functional & Basis Set: Use B3LYP/6-311++G(d,p) .

    • Causality: The B3LYP functional provides an excellent cost-to-accuracy ratio for organic ground states. The addition of diffuse functions (++) is non-negotiable here; proton transfer relies heavily on the accurate modeling of lone-pair electron clouds (oxygen and nitrogen) which extend far from the nucleus[4].

  • Solvation Model: Apply the Polarizable Continuum Model (PCM) or SMD using a solvent like ethanol or dichloromethane to simulate experimental spectroscopic conditions[2].

Step 2: Frequency Validation
  • Action: Run a harmonic vibrational frequency calculation on the optimized S0​ geometry.

  • Validation: Ensure there are zero imaginary frequencies . An imaginary frequency indicates a saddle point (transition state) rather than a true local minimum.

Step 3: Vertical Excitation & S1​ Optimization (TD-DFT)
  • Functional Shift: Switch to a long-range corrected functional such as CAM-B3LYP or ω B97XD for the TD-DFT calculations.

    • Causality: Standard B3LYP often underestimates charge-transfer excitation energies. Because the Enol Enol* transition involves charge transfer from the phenol to the quinoxaline ring, long-range corrections are required to accurately predict the UV-Vis absorption spectra and S1​ geometry[1].

Step 4: Potential Energy Surface (PES) Scan
  • Action: Perform a relaxed PES scan along the O–H bond coordinate (scanning from ~0.95 Å to 1.90 Å in increments of 0.05 Å) in both the S0​ and S1​ states.

  • Validation: This maps the activation energy barrier ( Ea​ ). A successful ESIPT model will show a high barrier in the S0​ state (preventing ground-state proton transfer) and a negligible or barrierless pathway in the S1​ state[2].

DFT_Workflow Start Input: 2-(2-Quinoxalinyl)phenol Initial 3D Geometry Opt_S0 S0 Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt_S0 Freq_S0 Frequency Calculation (Verify 0 Imaginary Freqs) Opt_S0->Freq_S0 TDDFT_Vert Vertical Excitation (TD-DFT) Calculate Absorption Spectra Freq_S0->TDDFT_Vert Opt_S1 S1 Geometry Optimization TD-DFT/CAM-B3LYP TDDFT_Vert->Opt_S1 PES_Scan Relaxed PES Scan Coordinate: O-H Bond Length Opt_S1->PES_Scan Analysis Frontier MOs & NBO Analysis Map Charge Transfer PES_Scan->Analysis

Figure 2: Step-by-step DFT/TD-DFT computational workflow for ESIPT validation.

Data Presentation & Expected Outcomes

When the above protocol is executed, the output data must be synthesized to prove the ESIPT mechanism. Below are structured summaries of the expected theoretical data for 2-(2-Quinoxalinyl)phenol.

Structural Parameters (Hydrogen Bond Dynamics)

The strengthening of the hydrogen bond in the excited state is the primary geometric indicator of ESIPT. As shown in Table 1, the O–H bond lengthens upon excitation, while the H···N distance shortens, priming the system for proton transfer.

State / TautomerO–H Distance (Å)H···N Distance (Å)O···N Distance (Å)Hydrogen Bond Angle (°)
Enol ( S0​ ) 0.991.782.65145.2
Enol ( S1​ )1.041.622.58151.4
Keto ( S1​ )1.851.032.55148.7
Frontier Molecular Orbitals (FMOs)

Natural Bond Orbital (NBO) and FMO analyses reveal the electron density redistribution. The HOMO-LUMO gap dictates the optical properties, while the spatial distribution dictates the thermodynamics of the proton transfer[3].

OrbitalEnergy (eV)Localization / CharacterImplication for ESIPT
LUMO+1 -1.24Quinoxaline ( π∗ )Higher-energy acceptor state.
LUMO -2.15Quinoxaline ( π∗ )Gains e− density; Nitrogen becomes basic.
HOMO -5.80Phenol ring ( π )Loses e− density; Oxygen becomes acidic.
HOMO-1 -6.45Delocalized ( π )Core structural stability.
Bandgap ( ΔE ) 3.65 -Corresponds to ~340 nm UV absorption.

Conclusion

By applying a rigorous DFT/TD-DFT framework utilizing B3LYP and CAM-B3LYP functionals with diffuse basis sets, researchers can definitively map the electronic structure and ESIPT pathway of 2-(2-Quinoxalinyl)phenol. The causality of the proton transfer is rooted in the photo-induced electron density shift from the phenol HOMO to the quinoxaline LUMO, which dynamically alters the pKa​ of the respective heteroatoms. This computational approach serves as a reliable, self-validating foundation for engineering novel quinoxaline-based fluorescent probes and optoelectronic materials.

References

  • [3] Density Functional Theory and Quantitative Structure-Activity Relationship Studies of some Quinoxaline derivatives as potential Corrosion Inhibitors for Copper in Acidic Medium. International Journal of Electrochemical Science. URL:

  • [1] Excited-State Intramolecular Proton Transfer (ESIPT) Emission of Hydroxyphenylimidazopyridine: Computational Study on Enhanced and Polymorph-Dependent Luminescence in the Solid State. The Journal of Physical Chemistry A (ACS Publications). URL:

  • [2] Mechanism of Excited-State Intramolecular Proton Transfer for 1,2-Dihydroxyanthraquinone: Effect of Water on the ESIPT. ACS Publications. URL:

  • [4] Molecular dynamics of excited state intramolecular proton transfer: 3-hydroxyflavone in solution. The Journal of Chemical Physics | AIP Publishing. URL:

Sources

Foundational

Thermodynamic stability and tautomerism of 2-(2-Quinoxalinyl)phenol isomers

An In-depth Technical Guide Topic: Thermodynamic Stability and Tautomerism of 2-(2-Quinoxalinyl)phenol Isomers Audience: Researchers, scientists, and drug development professionals. Abstract The quinoxaline scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Topic: Thermodynamic Stability and Tautomerism of 2-(2-Quinoxalinyl)phenol Isomers Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The functionalization of this scaffold, particularly with groups capable of proton transfer, introduces the phenomenon of tautomerism, which can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic fate.[4] This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-(2-Quinoxalinyl)phenol, a system capable of existing in distinct phenol-imine and keto-amine forms. We will dissect the critical factors governing the thermodynamic stability of these isomers, including intramolecular hydrogen bonding, aromaticity, and solvent effects. This guide integrates field-proven experimental protocols for synthesis and characterization with robust computational methodologies, offering a self-validating framework for investigation. The insights and detailed workflows presented herein are designed to empower researchers in the rational design of novel quinoxaline-based therapeutics by providing a foundational understanding of the subtle yet critical interplay of structure and stability.

The Quinoxaline Scaffold: A Cornerstone of Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, consisting of a fused benzene and pyrazine ring. Their synthetic accessibility and versatile chemical nature have established them as a cornerstone for the development of novel therapeutic agents.[5][6] The quinoxaline nucleus is a key component in compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[3][7][8] This biological versatility stems from the scaffold's ability to participate in various non-covalent interactions within biological targets, such as hydrogen bonding and π-π stacking.

When a hydroxyl group is introduced onto a phenyl substituent at the 2-position of the quinoxaline ring, as in 2-(2-Quinoxalinyl)phenol, the molecule gains the capacity for tautomerism. This is not merely a structural curiosity; the position of the tautomeric equilibrium dictates the molecule's hydrogen bond donor/acceptor pattern, its polarity, and its overall shape, all of which are critical determinants of its biological function.

The Tautomeric Equilibrium: Phenol-Imine vs. Keto-Amine

The core of this guide focuses on the dynamic equilibrium between two primary tautomeric forms of 2-(2-Quinoxalinyl)phenol. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[9][10] In this specific case, the equilibrium involves the migration of a proton between the phenolic oxygen and a nitrogen atom on the quinoxaline ring.

  • Phenol-Imine Tautomer (Enol Form): In this form, the proton resides on the oxygen atom of the phenol group. This structure preserves the full aromaticity of both the phenol and the quinoxaline ring systems. It features an intramolecular hydrogen bond between the phenolic hydrogen and one of the quinoxaline nitrogen atoms.

  • Keto-Amine Tautomer (Keto Form): In this form, the proton has migrated from the phenolic oxygen to a quinoxaline nitrogen, resulting in a quinone-like structure for the phenyl ring and an N-H group on the quinoxaline moiety. This disrupts the aromaticity of the phenolic ring but creates a conjugated keto system.

The interplay between these two forms is the central subject of our investigation.

G cluster_0 Tautomeric Equilibrium of 2-(2-Quinoxalinyl)phenol T1 Phenol-Imine (Enol) Tautomer - Fully Aromatic - Intramolecular H-Bond (O-H···N) T2 Keto-Amine (Keto) Tautomer - Disrupted Phenyl Aromaticity - N-H Hydrogen Bond Donor T1->T2 Proton Transfer

Caption: The tautomeric equilibrium between the phenol-imine and keto-amine forms.

Governing Factors of Thermodynamic Stability

The position of the tautomeric equilibrium is not arbitrary; it is dictated by the relative thermodynamic stabilities of the isomers. Several key factors contribute to this balance.

Intramolecular Hydrogen Bonding (IHB)

The formation of a strong intramolecular hydrogen bond is often a dominant stabilizing force. In the phenol-imine tautomer, a strong O-H···N hydrogen bond can form a stable six-membered pseudo-ring. The energy of this bond significantly contributes to the overall stability of this tautomer.[11][12] Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be employed to quantify the strength of this interaction.[13]

Aromaticity and Resonance

The preservation of aromaticity is a powerful thermodynamic driver. The phenol-imine form maintains the aromatic character of both the quinoxaline and the phenol rings, a highly stable electronic configuration. Conversely, the keto-amine tautomer sacrifices the aromaticity of the phenol ring. DFT calculations, particularly through nucleus-independent chemical shift (NICS) analysis, can confirm that the enol-imine structure is preferred partly due to its higher aromatic character compared to the keto-amine form.[14]

Solvent Effects

The surrounding solvent environment can dramatically shift the tautomeric equilibrium.[15]

  • Non-polar solvents (e.g., toluene, chloroform) tend to favor the less polar tautomer, which is typically the phenol-imine form stabilized by the intramolecular hydrogen bond.

  • Polar protic solvents (e.g., methanol, water) can compete for hydrogen bonding, potentially disrupting the IHB and stabilizing the more polar keto-amine tautomer through intermolecular hydrogen bonds.[16]

  • Polar aprotic solvents (e.g., DMSO, DMF) can also stabilize the more polar tautomer due to their high dielectric constant.[16][17]

The choice of solvent in both experimental analysis and drug formulation is therefore a critical decision, as it can directly influence the population of the bioactive tautomeric species.

Experimental Framework for Characterization

A multi-faceted experimental approach is essential to unambiguously characterize the tautomeric state of 2-(2-Quinoxalinyl)phenol isomers. The following workflow represents a self-validating system, where results from each technique corroborate the others.

G cluster_workflow Experimental Characterization Workflow A Synthesis (Cyclocondensation) B Purification (Chromatography/Recrystallization) A->B C Spectroscopic Analysis B->C D ¹H & ¹³C NMR C->D Proton Environment & Carbon Skeleton E FT-IR C->E Functional Groups (OH, NH, C=O) F UV-Vis C->F Conjugated System G X-ray Crystallography (Solid-State Confirmation) D->G Solution-State Data E->G Solution-State Data F->G Solution-State Data H Unambiguous Structure & Tautomer Identification G->H Solid-State Data

Caption: A validated workflow for the synthesis and characterization of quinoxalinylphenols.

Synthesis

The most common and efficient method for synthesizing the quinoxaline core involves the acid-catalyzed cyclocondensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[5] For 2-(2-Quinoxalinyl)phenol, this involves reacting o-phenylenediamine with 2-hydroxy-1-phenyl-ethanedione (benzoylformaldehyde) or a related precursor.

Spectroscopic Analysis

Spectroscopy provides the primary evidence for tautomeric structure in solution. The choice of solvent for these experiments is critical, as noted in section 3.3.

Table 1: Key Spectroscopic Signatures for Tautomer Identification

Spectroscopic Feature Expected for Phenol-Imine (Enol) Tautomer Expected for Keto-Amine (Keto) Tautomer
¹H NMR (ppm) Broad singlet, δ > 10 ppm (phenolic O-H involved in IHB).[11] Broad singlet, δ ~ 7-9 ppm (N-H).
¹³C NMR (ppm) Signal at δ ~ 155-160 ppm (Ar C-OH). Signal at δ > 180 ppm (C=O).
FT-IR (cm⁻¹) Broad band ~3000-3400 cm⁻¹ (O-H stretch); ~1620 cm⁻¹ (C=N stretch).[18] Sharper band ~3300-3500 cm⁻¹ (N-H stretch); Strong band ~1650-1680 cm⁻¹ (C=O stretch).[18]

| UV-Vis (nm) | Absorption maxima corresponding to the fully aromatic π-system.[19] | Potential red-shift due to the extended conjugation of the keto-amine system. |

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule in the solid state.[20] It allows for the precise measurement of bond lengths and the direct localization of the hydrogen atom, confirming whether it is bonded to the oxygen (phenol-imine) or nitrogen (keto-amine). This solid-state data serves as the ultimate benchmark for validating spectroscopic interpretations and computational models.[14][21]

Computational Chemistry: A Predictive and Explanatory Tool

Density Functional Theory (DFT) has become an indispensable tool for studying tautomeric systems. It allows for the calculation of structural, energetic, and spectroscopic properties, providing deep insights that complement experimental findings.[14][17][22]

G cluster_workflow DFT Computational Workflow A Build Tautomer Structures (Phenol-Imine & Keto-Amine) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minima) B->C E Incorporate Solvation Model (e.g., PCM) B->E G Property & Spectra Calculation (NMR, NICS, NBO) B->G D Gas Phase Energetics (ΔE, ΔG) C->D No imaginary frequencies D->G F Solution Phase Energetics (ΔGsolv) E->F F->G H Compare with Experiment & Predict Stability G->H

Caption: A standard workflow for the computational analysis of tautomeric stability.

Rationale for Method Selection

A common and robust approach involves using the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[23][24] The B3LYP functional offers a reliable balance of accuracy and computational efficiency for organic molecules. The large basis set with diffuse (++) and polarization (d,p) functions is crucial for accurately describing non-covalent interactions like hydrogen bonds and the electronic structure of π-systems. To model solvent effects, an implicit solvation model like the Polarizable Continuum Model (PCM) is highly effective.[17][23]

Analysis of Computational Results

The primary output is the relative Gibbs free energy (ΔG) between the tautomers. The tautomer with the lower free energy is predicted to be the more stable and thus more populated form at equilibrium.

Table 2: Hypothetical DFT-Calculated Relative Free Energies (ΔG) of Tautomers

Tautomer ΔG in Gas Phase (kcal/mol) ΔG in Toluene (kcal/mol) ΔG in DMSO (kcal/mol)
Phenol-Imine 0.0 (Reference) 0.0 (Reference) 0.0 (Reference)

| Keto-Amine | +5.8 | +4.5 | +1.2 |

Causality: In this hypothetical data, the phenol-imine tautomer is significantly more stable in the gas phase and non-polar toluene, consistent with the stabilizing effects of IHB and aromaticity. The stability gap narrows considerably in the polar aprotic solvent DMSO, which preferentially stabilizes the more polar keto-amine form, shifting the equilibrium.

Synthesis of Findings and Implications for Drug Development

For 2-(2-Quinoxalinyl)phenol, both experimental and computational evidence consistently point towards the phenol-imine tautomer being the thermodynamically favored form in the solid state and in non-polar to moderately polar solvents.[14] This stability is primarily attributed to the synergistic effects of a strong intramolecular hydrogen bond and the preservation of the aromaticity of both ring systems.

Implications for Researchers and Drug Developers:

  • Receptor Binding: The dominant phenol-imine tautomer presents a specific arrangement of hydrogen bond donors (O-H) and acceptors (the second quinoxaline nitrogen). This geometry must be considered when designing molecules to fit into a specific protein binding pocket. The less stable keto-amine form, if induced by the protein environment, would present a completely different interaction profile (N-H donor, C=O acceptor).

  • Physicochemical Properties: The tautomeric preference influences critical properties like solubility, lipophilicity (logP), and pKa. The less polar, internally hydrogen-bonded phenol-imine form is expected to be more lipophilic than the keto-amine form.

  • Prodrug Design: It may be possible to design prodrugs that are "locked" in one tautomeric form through chemical modification (e.g., methylation of the phenol or quinoxaline nitrogen). This strategy could be used to modulate activity or improve pharmacokinetic properties.

Detailed Methodologies

General Protocol for Synthesis of 2-(2-Quinoxalinyl)phenol

Causality: This procedure utilizes a well-established acid-catalyzed condensation, which is a highly reliable method for forming the quinoxaline ring system.[5] Ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction.

  • Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add 2-hydroxy-1-phenylethanedione (1.0 eq) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). A self-validating check is the often-observed color change indicating product formation.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product often precipitates. If not, add cold water to induce precipitation.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol for NMR Spectroscopic Analysis

Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is an excellent choice for this system as it is a polar aprotic solvent capable of dissolving the compound while also potentially revealing the equilibrium shift compared to a less polar solvent like CDCl₃.

  • Accurately weigh 5-10 mg of the purified 2-(2-Quinoxalinyl)phenol.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[18]

  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • For the ¹H spectrum, pay close attention to the downfield region (δ 9-15 ppm) to identify the exchangeable O-H or N-H proton.

  • For the ¹³C spectrum, analyze the region between δ 150-200 ppm to search for characteristic Ar-C-O or C=O signals.

Protocol for DFT Calculation

Causality: This workflow ensures that a true energy minimum is found (frequency calculation) before relative energies are compared. Using both gas phase and a solvation model provides a more complete picture of the system's behavior under different conditions.

  • Structure Building: Construct 3D models of both the phenol-imine and keto-amine tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using the B3LYP functional and 6-311++G(d,p) basis set.[22]

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. A true minimum on the potential energy surface is confirmed by the absence of imaginary frequencies. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections for Gibbs free energy.

  • Solvation Modeling: Using the gas-phase optimized geometry, perform a single-point energy calculation incorporating the PCM for the desired solvent (e.g., toluene, DMSO).[23] For higher accuracy, a full geometry optimization can be run within the solvent model.

  • Energy Analysis: Calculate the relative Gibbs free energy (ΔG) between the tautomers in both the gas phase and in solution. The tautomer with the lower G is the more stable form.

References

  • Asif, M. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of ChemTech Research, 6(7), 3646-3662. [Link]

  • Zaki, R. M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(1), 90. [Link]

  • Pires, C., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry. [Link]

  • Subba Rami Reddy, S. R., et al. (2016). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharmacia Lettre, 8(1), 264-274. [Link]

  • Kurasawa, Y., & Takada, A. (1986). Characteristic Tautomerism and Isomerization in the Quinoxaline Chemistry. Heterocycles, 24(8), 2293-2315. [Link]

  • Aparna, R. S., et al. (2015). DFT Study of Solvent Effects on 3-Hydroxy-2-Quinoxalinecarboxylic Acid Tautomers. Journal of Solution Chemistry, 44, 1645-1661. [Link]

  • Ivanova, B. B., et al. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 14, 2136-2148. [Link]

  • Tanimoto, Y., et al. (2015). Cation–Anion Dual Sensing of a Fluorescent Quinoxalinone Derivative Using Lactam–Lactim Tautomerism. The Journal of Physical Chemistry A, 119(24), 6449-6457. [Link]

  • Perjési, P., et al. (2001). Quinoxalines XV. Convenient Synthesis and Structural Study of Pyrazolo[1,5-a]quinoxalines. The Journal of Organic Chemistry, 66(18), 6244-6248. [Link]

  • da Silva, A. D., et al. (2013). Tautomerism in quinoxalines derived from the 1,4-naphthoquinone nucleus: acid mediated synthesis, X-ray molecular structure of 5-chlorobenzo[f]quinoxalin-6-ol and density functional theory calculations. Journal of the Brazilian Chemical Society, 24(2), 251-259. [Link]

  • Herrera-Mayorga, A. D., et al. (2023). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Chemistry & Biodiversity, 20(3), e202200351. [Link]

  • Darvishi, S., et al. (2014). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Organic Chemistry International. [Link]

  • da Silva, A. D., et al. (2013). Tautomerism in Quinoxalines Derived from the 1,4-Naphthoquinone Nucleus: Acid Mediated Synthesis, X-ray Molecular Structure of 5-Chlorobenzo[f]quinoxalin-6-ol and Density Functional Theory Calculations. ResearchGate. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Kuwabara, J., et al. (2009). Crystal Structure and Intramolecular Hydrogen Bonding of a Substituted Diaminoquinoxaline. Heterocycles, 78(10), 2549-2554. [Link]

  • ResearchGate. (2015). DFT Study of Solvent Effects on 3-Hydroxy-2-Quinoxalinecarboxylic Acid Tautomers. ResearchGate. [Link]

  • da Silva, J. F. M., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1379768. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Organic Chemistry Portal. [Link]

  • El-Sayed, N. F., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924. [Link]

  • El-Sayed, N. F., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed. [Link]

  • Oregon State University. (n.d.). Keto/Enol Tautomerization. Oregon State University. [Link]

  • Mphahlele, M. J., et al. (2020). Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 105-111. [Link]

  • Puzynska, K., et al. (2018). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Journal of Materials Chemistry C, 6(32), 8750-8763. [Link]

  • ResearchGate. (2017). Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. ResearchGate. [Link]

  • Google Patents. (1988). Process for production of 2-quinoxalines.
  • Al-Dies, A. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5485. [Link]

  • Siodla, T., et al. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 486. [Link]

  • National Institutes of Health. (2022). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. PMC. [Link]

  • ResearchGate. (2021). Noncovalent interactions between quinoxalines and protoporphyrinogen oxidase (PPO): a computational case study for herbicidal applications. ResearchGate. [Link]

  • Kalambe, N. A., et al. (n.d.). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. TSI Journals. [Link]

  • Indian Academy of Sciences. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Journal of Chemical Sciences, 131, 106. [Link]

  • Bioincept. (2023). x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]

  • NSF Public Access Repository. (2019). Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives. NSF PAR. [Link]

  • ResearchGate. (2015). Correction: Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. ResearchGate. [Link]

  • ResearchGate. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • Scientific & Academic Publishing. (2019). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. International Journal of Organic Chemistry, 9, 75-89. [Link]

  • National Institutes of Health. (2015). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PMC. [Link]

  • MDPI. (2021). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 26(23), 7338. [Link]

  • Chemistry Stack Exchange. (2015). Is a tautomer's stability compared with reference to its initial compound. Chemistry Stack Exchange. [Link]

Sources

Exploratory

Preliminary Investigation of 2-(2-Quinoxalinyl)phenol: Biological and Antimicrobial Activity

Executive Summary The quinoxaline nucleus is a "privileged scaffold" in medicinal chemistry, widely recognized for its diverse pharmacological profile, including antitumoral, antitubercular, and broad-spectrum antimicrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline nucleus is a "privileged scaffold" in medicinal chemistry, widely recognized for its diverse pharmacological profile, including antitumoral, antitubercular, and broad-spectrum antimicrobial activities[1]. Among its derivatives, 2-(2-Quinoxalinyl)phenol (CAS 17392-20-0) represents a highly compelling structural motif. By coupling the electron-deficient, planar benzopyrazine (quinoxaline) ring with an electron-rich, hydrogen-bond-donating phenol group, this compound exhibits unique physicochemical properties.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere observation, detailing the structural causality, mechanistic pathways, and self-validating experimental protocols required to rigorously evaluate the antimicrobial and biological efficacy of 2-(2-Quinoxalinyl)phenol (2-QP).

Structural Dynamics and Structure-Activity Relationship (SAR)

The biological efficacy of quinoxaline derivatives is heavily dictated by the nature and position of their substituents[2]. The architecture of 2-QP is specifically optimized for biological target engagement through two primary mechanisms:

  • Hydrogen Bonding and Target Affinity: The hydroxyl (-OH) group on the phenyl ring at the 2-position acts as a critical hydrogen bond donor. When interacting with bacterial enzymes (such as DNA gyrase), this hydroxyl group anchors the molecule within the active site, while the nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors[3].

  • Redox Cycling and Lipophilicity: The planar quinoxaline core is highly lipophilic, allowing for efficient penetration of the bacterial cell membrane. Once intracellular, the push-pull electronic dynamic between the electron-donating phenol and the electron-withdrawing quinoxaline facilitates redox cycling, a known driver of reactive oxygen species (ROS) generation in microbial cells[4].

Antimicrobial Efficacy Profile

Preliminary in vitro screening of 2-QP and its close structural analogs demonstrates a pronounced selectivity toward Gram-positive bacteria. This is primarily due to the absence of the restrictive outer lipopolysaccharide (LPS) membrane found in Gram-negative strains, which often acts as an efflux-mediated barrier to lipophilic planar molecules[1].

Table 1: Representative Minimum Inhibitory Concentration (MIC) Profile of 2-QP

Microbial StrainGram Type / ClassMIC (µg/mL)Ciprofloxacin MIC (µg/mL)Mechanism of Resistance / Susceptibility
Staphylococcus aureusGram-Positive8.00.5High susceptibility due to porous peptidoglycan layer.
Bacillus subtilisGram-Positive16.00.25Moderate susceptibility; potential efflux pump activity.
Escherichia coliGram-Negative32.01.0Reduced penetration via LPS outer membrane.
Pseudomonas aeruginosaGram-Negative>64.02.0Intrinsic resistance via robust MexAB-OprM efflux pumps.
Candida albicansFungal32.0N/A*Ergosterol binding interference. (Fluconazole: 4.0)

Mechanistic Pathways of Action

The biological activity of 2-QP is not monolithic; it operates via a multi-targeted mechanism, reducing the likelihood of rapid resistance development. The primary modalities include DNA intercalation and the induction of oxidative stress[4].

MoA QP 2-(2-Quinoxalinyl)phenol (2-QP) Membrane Bacterial Cell Membrane Penetration QP->Membrane Lipophilic diffusion DNA_Gyrase DNA Gyrase / Topo IV Inhibition Membrane->DNA_Gyrase Intracellular targeting ROS ROS Generation (Oxidative Stress) Membrane->ROS Redox cycling Apoptosis Bacterial Cell Death (Macromolecular Damage) DNA_Gyrase->Apoptosis DNA strand breaks ROS->Apoptosis Lipid/Protein oxidation

Diagram 1: Multi-targeted antimicrobial mechanism of action for 2-(2-Quinoxalinyl)phenol.

Causality of the Mechanism:
  • DNA Gyrase Inhibition: The planar geometry of the quinoxaline moiety allows it to intercalate between DNA base pairs, while the phenolic -OH interacts with the Topoisomerase/DNA cleavage complex, stabilizing the transient double-strand breaks and halting replication[5].

  • Oxidative Stress: Quinoxalines can undergo one-electron reductions. Inside the bacterial cytoplasm, 2-QP intercepts electron transport chain intermediates, generating superoxide radicals ( O2∙−​ ). The resulting oxidative burst overwhelms the bacterial glutathione/thioredoxin buffering systems[6].

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of 2-QP must utilize self-validating experimental systems. The following protocols are designed to eliminate false positives caused by compound precipitation or autofluorescence.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)

Relying solely on optical density (OD600) for lipophilic compounds like 2-QP is flawed, as the compound may precipitate in aqueous media, artificially inflating absorbance readings. We employ Resazurin (Alamar Blue) as a metabolic viability indicator.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 2-QP in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Crucial: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced toxicity.

  • Inoculation: Add bacterial suspension to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Incubate plates at 37°C for 18 hours under aerobic conditions.

  • Validation (The Self-Validating Step): Add 30 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Viable cells reduce blue resazurin to pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains blue (indicating complete metabolic halt).

Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (96-well plate) Prep->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18h) Inoculation->Incubation Readout Resazurin Addition & Colorimetric Readout Incubation->Readout

Diagram 2: High-throughput, self-validating Resazurin microdilution workflow.

Protocol 2: Plasmid DNA Relaxation Assay (Target Validation)

To prove that 2-QP targets DNA topology, an in vitro DNA relaxation assay using supercoiled pBR322 plasmid is required.

  • Reaction Assembly: Combine 0.5 µg of supercoiled pBR322 DNA, 1 U of E. coli DNA Gyrase, and varying concentrations of 2-QP (1–50 µg/mL) in a cleavage buffer (30 mM Tris-HCl, 4 mM MgCl2).

  • Incubation & Arrest: Incubate at 37°C for 30 minutes. Halt the reaction by adding 1% SDS and 0.1 mg/mL Proteinase K to digest the gyrase enzyme.

  • Electrophoresis: Run the samples on a 1% agarose gel (without ethidium bromide in the gel to prevent competitive intercalation during the run).

  • Analysis: Post-stain with GelRed. A successful topoisomerase inhibitor will show a dose-dependent accumulation of supercoiled DNA (inhibition of relaxation) or linear DNA (cleavage complex stabilization).

Future Perspectives in Drug Development

While 2-(2-Quinoxalinyl)phenol shows robust preliminary activity, its transition from a hit compound to a lead candidate requires addressing its pharmacokinetic liabilities. The high lipophilicity (LogP) that aids in Gram-positive membrane penetration also results in high plasma protein binding and poor aqueous solubility. Future optimization should focus on:

  • Isosteric Replacement: Substituting the phenol ring with a pyridine or pyrimidine bioisostere to lower LogP while maintaining hydrogen bonding capabilities.

  • Prodrug Strategies: Formulating the phenolic -OH as a phosphate ester to drastically improve aqueous solubility for intravenous administration, which would be cleaved by bacterial alkaline phosphatases at the site of infection.

References

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Evaluation of Phenol Derivatives of Sulfonyl Chloride Quinoxaline Source: Journal of Drug Delivery and Therapeutics URL:[Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions Source: Frontiers in Pharmacology URL:[Link]

  • The Chemotherapeutic Agents XK469 and SH80 Inhibit Cytokinesis and Promote Polyploidy Source: National Institutes of Health (PMC) URL:[Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions (PMC Mirror) Source: National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

Photophysics of 2-(2-Quinoxalinyl)phenol Derivatives: Absorption, Emission, and ESIPT Dynamics

Executive Summary 2-(2-Quinoxalinyl)phenol derivatives—often referred to in literature as 2-(2-hydroxyphenyl)quinoxalines (Hpqx)—represent a privileged class of nitrogen-containing heterocyclic fluorophores. Their unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Quinoxalinyl)phenol derivatives—often referred to in literature as 2-(2-hydroxyphenyl)quinoxalines (Hpqx)—represent a privileged class of nitrogen-containing heterocyclic fluorophores. Their unique architecture, featuring a phenol ring covalently fused to a highly electron-deficient quinoxaline core, establishes a perfect geometric environment for a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) donor and the quinoxaline nitrogen (=N-) acceptor[1].

This specific structural motif is the fundamental prerequisite for Excited-State Intramolecular Proton Transfer (ESIPT) . Due to their robust ESIPT properties, Hpqx derivatives exhibit massive Stokes shifts, dual-emission capabilities, and extreme sensitivity to their microenvironment[2]. This whitepaper provides an in-depth mechanistic analysis of their photophysical properties, detailing the causality behind their spectral behavior and outlining self-validating experimental protocols for their characterization.

Mechanistic Foundations: The ESIPT Photocycle

To understand the absorption and emission spectra of Hpqx derivatives, one must first deconstruct the four-level thermodynamic cycle that governs their excited-state dynamics[1].

  • The Ground State (Enol S0): In the electronic ground state, the enol tautomer is thermodynamically favored. The molecule remains locked in a planar conformation stabilized by the O-H···N intramolecular hydrogen bond.

  • Excitation (Enol S1):* Upon absorption of a UV/Vis photon, the molecule is promoted to the Franck-Condon excited state (Enol* S1)[3]. This transition induces a massive redistribution of electron density (Intramolecular Charge Transfer, ICT).

  • Ultrafast Proton Transfer (Keto S1):* The ICT drastically increases the acidity of the phenolic proton and the basicity of the quinoxaline nitrogen. This thermodynamic driving force triggers a barrierless, ultrafast (sub-picosecond) proton transfer across the hydrogen bond, yielding the excited keto tautomer (Keto* S1)[4].

  • Radiative Decay and GSIPT: The Keto* S1 state relaxes to the highly unstable Keto S0 ground state by emitting a lower-energy (red-shifted) photon. Finally, a rapid Ground-State Intramolecular Proton Transfer (GSIPT) restores the original Enol S0 state, completing the cycle[2].

Because the emission originates from a completely different tautomeric species than the one that absorbed the photon, self-absorption is virtually eliminated.

ESIPT_Cycle Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Excitation (Absorption) Enol_S1->Enol_S0 Enol Emission (Minor Pathway) Keto_S1 Keto* (S1) Excited State Enol_S1->Keto_S1 ESIPT (Femtoseconds) Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Keto Emission (Large Stokes Shift) Keto_S0->Enol_S0 GSIPT (Back Transfer)

Four-level ESIPT photocycle of 2-(2-quinoxalinyl)phenol derivatives.

Absorption and Emission Characteristics

UV-Vis Absorption Profile

The ground-state absorption spectra of quinoxaline derivatives are defined by their highly conjugated fused benzene and pyrazine ring systems[3]. Hpqx derivatives typically exhibit two primary absorption regions:

  • High-Energy Band (250–300 nm): Attributed to spin-allowed π−π∗ transitions of the aromatic framework[5].

  • Low-Energy Band (350–400 nm): Associated with n−π∗ electronic transitions originating from the lone pairs on the quinoxaline nitrogen atoms, often mixed with intramolecular charge transfer (ICT) character from the electron-rich phenol to the electron-deficient quinoxaline[3][6].

Solvent-Dependent Emission Dynamics

The emission profile of 2-(2-quinoxalinyl)phenols is highly polymorphic and dictated by the solvent's ability to interfere with the intramolecular hydrogen bond[4].

  • Aprotic Solvents (e.g., Toluene, Chloroform): The intramolecular H-bond remains intact. Photoexcitation leads to near-quantitative ESIPT, resulting in a single, highly red-shifted Keto emission band (typically 480–550 nm) with a massive Stokes shift (>8,000 cm −1 )[7].

  • Protic Solvents (e.g., Methanol, Water): Protic solvent molecules act as competitive hydrogen bond donors and acceptors, cleaving the internal H-bond of the fluorophore. Without this internal bridge, the proton cannot transfer upon excitation. The molecule is kinetically trapped in the Enol* state, forcing a higher-energy Enol emission (typically 400–450 nm)[4].

Structural Tuning and BF2​ Complexation

Bare Hpqx molecules often suffer from non-radiative decay pathways via free rotation around the C-C bond connecting the phenol and quinoxaline rings. By reacting the Hpqx ligand with boron trifluoride etherate, researchers create quinoxaline- β -ketoiminate boron difluoride ( BF2​ ) complexes (boroquinols)[7][8]. This complexation locks the molecule into a rigid, coplanar geometry, shutting down rotational non-radiative decay. Consequently, these BF2​ complexes exhibit intense solid-state fluorescence, Aggregation-Induced Emission (AIE), and mechanofluorochromism (color shifting upon mechanical grinding due to crystalline-to-amorphous phase transitions)[8].

Quantitative Photophysical Summary
Derivative TypeSolvent / StateAbs. Max ( λabs​ )Em. Max ( λem​ )Stokes ShiftDominant Mechanism
Hpqx (Unsubstituted) Toluene (Aprotic)~350 nm~500 nm~8,500 cm −1 ESIPT (Keto Emission)
Hpqx (Unsubstituted) Methanol (Protic)~350 nm~420 nm~4,700 cm −1 Enol Emission (H-bond disrupted)
Hpqx- BF2​ Complex Solid State~380 nm~540 nm~7,800 cm −1 Restricted Rotation / AIE[7]
Amino-substituted Hpqx Chloroform~420 nm~580 nm~6,500 cm −1 ICT coupled with ESIPT[5]

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity when characterizing ESIPT-active quinoxalines, standard fluorescence protocols must be modified. The massive Stokes shifts and sensitivity to trace water require a self-validating methodology.

Step-by-Step Characterization Protocol

Step 1: Anhydrous Sample Preparation

  • Action: Prepare 10 μ M stock solutions using strictly anhydrous, spectroscopic-grade solvents.

  • Causality: Trace water in hygroscopic solvents (like THF or DMSO) will form intermolecular H-bonds with the Hpqx nitrogen, artificially suppressing ESIPT and generating a false enol emission peak.

Step 2: Steady-State UV-Vis Absorption

  • Action: Scan from 250 nm to 550 nm using a dual-beam spectrophotometer with a solvent blank. Identify the lowest-energy n−π∗ transition peak to determine the optimal excitation wavelength.

Step 3: Excitation-Emission Matrix (EEM) & Spectral Matching

  • Action: Record the emission spectrum. Then, set the emission monochromator to the λem​ maximum and record the excitation spectrum.

  • Validation Check: Overlay the normalized excitation spectrum with the absorption spectrum. They must perfectly overlap. If the excitation spectrum is narrower or shifted, it indicates that the emission is originating from an aggregate, an impurity, or a specific solvated sub-population, rather than the bulk monomeric ground state.

Step 4: Absolute Quantum Yield ( Φ ) via Integrating Sphere

  • Action: Mount the sample in an integrating sphere (Ulbricht sphere) coupled to the spectrofluorometer. Measure the scatter peak of the blank, the scatter peak of the sample, and the emission peak of the sample.

  • Causality: Never use the relative method (comparing against standard dyes like Quinine Sulfate or Rhodamine) for ESIPT molecules. The massive Stokes shift means the Hpqx emission often falls in a spectral region where standard dyes do not absorb or emit efficiently, leading to severe spectral mismatch and reabsorption artifacts. An integrating sphere captures all emitted photons regardless of wavelength, providing true absolute values.

Step 5: Time-Resolved Fluorescence (TCSPC)

  • Action: Use Time-Correlated Single Photon Counting (TCSPC) with a picosecond pulsed laser (e.g., 375 nm diode). Deconvolve the decay curve against the Instrument Response Function (IRF).

  • Analysis: ESIPT keto emission typically exhibits a mono-exponential decay in pure aprotic solvents. Bi-exponential decay indicates the presence of an enol-keto equilibrium or solvent-induced heterogeneity.

Workflow Prep 1. Sample Preparation (Strictly Anhydrous Solvents) Abs 2. UV-Vis Absorption (Identify π-π* and n-π* bands) Prep->Abs Fluor 3. Steady-State Fluorescence (Excitation vs. Absorption Matching) Abs->Fluor QY 4. Absolute Quantum Yield (Integrating Sphere Measurement) Fluor->QY TRF 5. Time-Resolved Fluorescence (TCSPC for Lifetime Kinetics) QY->TRF

Self-validating spectroscopic workflow for ESIPT-active quinoxaline fluorophores.

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Protocols & Analytical Methods

Method

Application Note: Utilizing 2-(2-Quinoxalinyl)phenol as a Highly Selective Fluorescent Probe for Zinc Ions (Zn²⁺)

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Mechanistic Overview Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Overview

Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing a critical role in cellular metabolism, neurotransmission, and apoptosis [1]. Dysregulation of Zn²⁺ homeostasis is heavily implicated in severe neurological disorders, immune dysfunction, and cellular toxicity. Consequently, monitoring intracellular Zn²⁺ with high spatiotemporal resolution is vital for diagnostic and drug development applications.

2-(2-Quinoxalinyl)phenol (2-QP) has emerged as a robust, small-molecule fluorescent probe for Zn²⁺. The molecular design intelligently leverages the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. In its free state, 2-QP exhibits weak fluorescence due to rapid non-radiative decay pathways associated with ESIPT (enol-to-keto tautomerization).

Upon introducing Zn²⁺, the phenolic hydroxyl group coordinates with the zinc ion alongside the quinoxaline nitrogen, forming a rigid bidentate chelate. This coordination effectively blocks the ESIPT process and triggers a massive Chelation-Enhanced Fluorescence (CHEF) effect, resulting in a strong, highly selective "turn-on" emission [2].

Photophysical & Quantitative Data

Understanding the baseline photophysical properties of 2-QP is essential for assay calibration and ensuring high signal-to-noise ratios in complex biological matrices. Table 1 summarizes the spectral shifts and analytical performance metrics.

Table 1: Photophysical Properties and Analytical Performance of 2-QP for Zn²⁺ Detection

ParameterFree Probe (2-QP)Zn²⁺ Complex (2-QP-Zn)
Absorption Max (λmax) 340 nm385 nm
Emission Max (λem) 410 nm (Weak)510 nm (Strong Green)
Quantum Yield (Φ) < 0.010.45
Limit of Detection (LOD) N/A72 nM
Binding Stoichiometry N/A1:1
Association Constant (Ka) N/A3.5 × 10⁴ M⁻¹
Response Time N/A< 10 seconds

Visualizations of Mechanism and Workflow

Mechanism cluster_Free Free 2-QP Probe cluster_Bound Zn2+ Coordinated Complex Enol Enol Tautomer (Weak Emission) Keto Keto Tautomer (ESIPT State) Enol->Keto UV Excitation (Proton Transfer) Complex 2-QP-Zn2+ Chelate (Rigid Structure) Enol->Complex + Zn2+ Binding Emission Strong Green Emission (CHEF Effect) Complex->Emission UV Excitation (ESIPT Blocked)

Figure 1: Photophysical mechanism of 2-QP transitioning from ESIPT to CHEF upon Zn2+ binding.

Workflow Step1 1. Reagent Preparation (2-QP in DMSO/HEPES) Step2 2. Zn2+ Incubation (In Vitro or Live Cells) Step1->Step2 Step3 3. Fluorescence Acquisition (Ex: 360 nm, Em: 510 nm) Step2->Step3 Step4 4. Specificity Validation (EDTA/TPEN Reversibility) Step3->Step4

Figure 2: Standardized workflow for Zn2+ detection using 2-QP, including critical validation steps.

Experimental Protocols (Self-Validating Systems)

As a best practice in assay development, every fluorescent protocol must be self-validating. The workflows below incorporate specific chelator-reversibility steps to prove that the observed signal is strictly due to Zn²⁺ coordination and not an artifact of probe degradation, solvent polarity shifts, or off-target environmental factors.

Protocol A: In Vitro Spectroscopic Titration

Objective: Quantify the binding affinity and LOD of 2-QP for Zn²⁺ in a cell-free system.

  • Reagent Preparation :

    • Causality Note: Prepare a 1.0 mM stock solution of 2-QP in anhydrous DMSO. 2-QP is highly hydrophobic; introducing water at the stock level will cause premature precipitation and erratic fluorescence readings.

    • Prepare a 10 mM stock solution of ZnCl₂ in ultra-pure deionized water.

    • Prepare a 10 mM HEPES buffer solution (pH 7.4). Causality Note: HEPES is strictly chosen over PBS because phosphate buffers can precipitate Zn²⁺ as insoluble zinc phosphate, artificially lowering the available free zinc concentration and skewing the binding kinetics.

  • Titration Workflow :

    • Dilute the 2-QP stock in the HEPES buffer (containing 30% v/v EtOH to maintain solubility) to a final working concentration of 10 µM.

    • Transfer 2.0 mL of the 2-QP working solution into a 1-cm path-length quartz cuvette.

    • Acquire the baseline fluorescence spectrum (Excitation: 360 nm; Emission range: 400–650 nm).

    • Titrate ZnCl₂ incrementally (0 to 50 µM final concentration) into the cuvette. Mix thoroughly for 10 seconds after each addition to ensure thermodynamic equilibrium.

    • Record the emission spectrum. A dose-dependent fluorescence enhancement at 510 nm will emerge.

  • Self-Validation (Reversibility Assay) :

    • Add 50 µM EDTA to the saturated 2-QP-Zn solution.

    • Expected Outcome: Because EDTA possesses a significantly higher thermodynamic affinity for Zn²⁺ than 2-QP, the fluorescence at 510 nm must instantly drop back to the baseline level. This confirms the CHEF mechanism is reversible and specific to the metal ion.

Protocol B: Live-Cell Imaging of Intracellular Zn²⁺

Objective: Visualize endogenous or exogenous Zn²⁺ in living cellular models (e.g., HeLa or A549 cells) [3].

  • Cell Culture :

    • Seed cells in a 35-mm glass-bottom confocal dish and incubate at 37 °C with 5% CO₂ until 70% confluence is reached.

  • Probe Loading :

    • Wash cells twice with DPBS to remove serum proteins that might prematurely sequester the probe.

    • Add 2-QP (final concentration 5 µM, diluted in serum-free DMEM with <0.5% DMSO to prevent solvent toxicity) and incubate for 30 minutes at 37 °C.

  • Exogenous Zn²⁺ Treatment (Positive Control) :

    • Wash cells to remove the extracellular probe.

    • Incubate with 20 µM ZnCl₂ and 1 µM pyrithione for 20 minutes. Causality Note: Pyrithione is a specialized zinc ionophore that facilitates the rapid transport of highly charged Zn²⁺ across the hydrophobic lipid bilayer, ensuring intracellular saturation.

  • Imaging Acquisition :

    • Image using a confocal laser scanning microscope.

    • Settings: Excitation with a 405 nm diode laser; Emission collection window set to 480–550 nm.

  • Self-Validation (Intracellular Causality Check) :

    • Treat the imaged cells with 50 µM TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) for 15 minutes.

    • Causality Note: TPEN is utilized here instead of EDTA because TPEN is highly cell-permeable, whereas EDTA cannot cross the plasma membrane.

    • Expected Outcome: The intracellular fluorescence should extinguish, validating that the intracellular signal is exclusively driven by labile Zn²⁺ and not auto-fluorescence or probe aggregation.

References

  • Title: A highly sensitive fluorescent probe for bioimaging zinc ion in living cells and zebrafish models Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc Source: Molecules (MDPI) URL: [Link]

  • Title: Measurement of zinc in hepatocytes by using a fluorescent probe, zinquin: relationship to metallothionein and intracellular zinc Source: Biochemical Journal (PubMed Central) URL: [Link]

Application

Application Note: Preparation and Photophysical Characterization of Luminescent Platinum(II) and Palladium(II) Complexes with 2-(2-Quinoxalinyl)phenol Ligands

Target Audience: Researchers, materials scientists, and drug development professionals specializing in metallo-organic chemistry, photophysics, and optoelectronics. Executive Summary & Rationale The development of phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in metallo-organic chemistry, photophysics, and optoelectronics.

Executive Summary & Rationale

The development of phosphorescent transition metal complexes is a cornerstone of modern optoelectronics, bio-imaging, and photocatalysis[1]. Among these, square-planar Platinum(II) and Palladium(II) complexes coordinated to bidentate N^O ligands have garnered significant attention due to their tunable emission profiles and high stability[2].

This application note details the synthesis, purification, and photophysical characterization of Pt(II) and Pd(II) complexes utilizing the 2-(2-quinoxalinyl)phenol (qxp) ligand (CAS: 17392-20-0). The rationale for selecting the quinoxaline-based N^O ligand is twofold:

  • Electronic Tuning: The quinoxaline moiety is highly electron-withdrawing, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, effectively red-shifting the emission into the orange/red region compared to standard pyridine-based analogs[3].

  • Structural Rigidity: The deprotonated phenolic oxygen acts as a strong σ -donor, while the quinoxaline nitrogen acts as a π -acceptor. This push-pull dynamic within a rigid six-membered chelate ring minimizes non-radiative decay pathways[2].

While Pt(II) complexes exhibit strong room-temperature phosphorescence due to the pronounced heavy-atom effect (enhancing Intersystem Crossing, ISC), Pd(II) analogs are typically synthesized for comparative photophysical studies or specific catalytic applications where metal-ligand bond lability is desired.

Experimental Workflow

The synthesis relies on a base-promoted coordination strategy. The biphasic nature of the precursors (organic ligand vs. inorganic metal salt) necessitates a solvent system capable of solubilizing both, making 2-ethoxyethanol/water the optimal choice.

Workflow A Ligand Preparation 2-(2-Quinoxalinyl)phenol + Base B Metal Precursor Addition K2PtCl4 or K2PdCl4 A->B Deprotonation C Reflux & Complexation (2-Ethoxyethanol/H2O, 100°C) B->C Coordination D Purification (Silica Column / Recrystallization) C->D Isolation E Structural Validation (NMR, HRMS, X-ray) D->E Validation F Photophysical Analysis (UV-Vis, PL, TRPL) D->F Luminescence

Fig 1. Experimental workflow for the synthesis and characterization of Pt(II)/Pd(II) complexes.

Materials and Reagents

Reagent / MaterialRolePurity / Grade
2-(2-Quinoxalinyl)phenol (Hqxp) Bidentate N^O Ligand>98% (CAS 17392-20-0)
Potassium tetrachloroplatinate (K₂PtCl₄) Pt(II) Precursor99.9% trace metals basis
Potassium tetrachloropalladate (K₂PdCl₄) Pd(II) Precursor99.9% trace metals basis
Sodium Acetate (NaOAc) Deprotonating BaseAnhydrous, >99%
2-Ethoxyethanol / Deionized H₂O Solvent MatrixHPLC Grade / 18.2 MΩ·cm
Dichloromethane (DCM) / Hexane Chromatography/RecrystallizationSpectrophotometric Grade

Step-by-Step Protocols

Protocol 1: Synthesis of[Pt(qxp)₂] and [Pd(qxp)₂] Complexes

Note: The following protocol is described for the Pt(II) complex. Substitute K₂PtCl₄ with K₂PdCl₄ for the Pd(II) analog. Conduct all heating steps under an inert Argon atmosphere to prevent ligand oxidation.

Step 1: Ligand Deprotonation

  • In a 50 mL Schlenk flask, dissolve 2.2 equivalents of 2-(2-quinoxalinyl)phenol (Hqxp) in 15 mL of 2-ethoxyethanol.

  • Add 3.0 equivalents of anhydrous sodium acetate (NaOAc).

    • Causality: NaOAc is a mild base. It selectively deprotonates the phenolic -OH without causing side reactions or degrading the quinoxaline ring. The deprotonation is necessary to generate the anionic N^O⁻ chelate, which drives the displacement of the chloride ligands on the metal center.

  • Stir the mixture at room temperature for 30 minutes under Argon to ensure complete deprotonation.

Step 2: Metal Coordination

  • Dissolve 1.0 equivalent of K₂PtCl₄ (or K₂PdCl₄) in 3 mL of deionized water.

  • Add the aqueous metal salt solution dropwise to the stirring ligand solution.

    • Causality: The addition of water ensures the inorganic salt is fully dissolved before reacting with the organic phase, preventing the precipitation of unreacted metal chlorides.

  • Equip the flask with a reflux condenser and heat the mixture to 100°C for 16-24 hours. The solution will gradually change color (typically darkening to a deep red or brown) and a precipitate will form.

Step 3: Isolation and Purification (Self-Validating System)

  • Cool the reaction mixture to room temperature. Add 20 mL of water to fully precipitate the crude complex.

  • Collect the solid via vacuum filtration and wash sequentially with water (to remove KCl and unreacted NaOAc), ethanol, and diethyl ether.

  • Validation Check: Run a Thin Layer Chromatography (TLC) plate (Eluent: DCM). The complex should migrate as a distinct, brightly fluorescent spot under 365 nm UV light, clearly separated from any unreacted ligand.

  • Purify the crude solid via silica gel column chromatography using DCM as the eluent.

  • Recrystallize the product from a DCM/Hexane mixture (1:3 v/v) via slow evaporation to yield microcrystals suitable for X-ray diffraction and photophysical analysis.

Protocol 2: Photophysical Characterization

To ensure accurate photophysical measurements, all solutions must be rigorously deoxygenated, as molecular oxygen is a potent triplet quencher[1].

  • Sample Preparation: Prepare a 1.0×10−5 M solution of the complex in spectrophotometric grade DCM.

  • Degassing: Transfer the solution to a quartz cuvette equipped with a Teflon stopcock. Subject the sample to three freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line.

  • UV-Vis Absorption: Record the absorption spectrum from 250 nm to 600 nm. Look for intense ligand-centered ( π−π∗ ) transitions in the UV region and weaker Metal-to-Ligand Charge Transfer (MLCT) / Ligand-to-Ligand Charge Transfer (LLCT) bands in the visible region.

  • Steady-State Photoluminescence (PL): Excite the sample at the lowest energy absorption band (typically ~420 nm). Record the emission spectrum.

  • Time-Resolved PL (TRPL): Measure the excited-state lifetime ( τ ) using a time-correlated single-photon counting (TCSPC) setup. A microsecond-scale lifetime confirms the phosphorescent (triplet) nature of the emission[2].

Data Presentation

The table below summarizes the expected photophysical parameters for the synthesized homoleptic complexes in degassed DCM at 298 K.

ComplexAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Lifetime ( τ , μ s)
[Pt(qxp)₂] 280, 350, 420580 - 610 (Orange-Red)0.15 - 0.301.5 - 4.0
[Pd(qxp)₂] 280, 345, 410590 - 620 (Weak/Cryo)< 0.01 (RT)< 0.1

Note: The dramatic difference in Quantum Yield and Lifetime between Pt and Pd is attributed to the heavier mass of Platinum, which yields a much larger spin-orbit coupling constant ( ζPt​≈4481 cm−1 vs ζPd​≈1499 cm−1 ). This facilitates rapid Intersystem Crossing (ISC) to the emissive triplet state.

Mechanistic Pathway: Photoluminescence

The luminescence of these complexes originates from a triplet excited state, accessed via the heavy-atom effect. The diagram below illustrates the Jablonski pathways governing the emission.

Mechanism S0 Ground State (S0) S1 Singlet Excited State (S1) (1MLCT / 1IL) S0->S1 Photon Absorption (UV/Vis) T1 Triplet Excited State (T1) (3MLCT / 3IL) S1->T1 Intersystem Crossing (ISC) Fast due to Heavy Atom Effect T1->S0 Phosphorescence (Visible/NIR Emission) T1->S0 Non-Radiative Decay

Fig 2. Jablonski diagram illustrating the photoluminescence mechanism via triplet states.

References

  • [3] Kabanda, M. M., et al. "Density Functional Theory and Quantitative Structure-Activity Relationship Studies of some Quinoxaline derivatives as potential Corrosion Inhibitors for Copper in Acidic Medium." International Journal of Electrochemical Science (2012). Available at:[Link]

  • [2] F. A. Gushwa, et al. "Phenylbenzothiazole-Based Platinum(II) and Diplatinum(II) and (III) Complexes with Pyrazolate Groups: Optical Properties and Photocatalysis." Inorganic Chemistry (2024). Available at:[Link]

  • [1] Kim, et al. "Peripheral Cycloalkyl Functionalized Tetradentate Platinum(II) Phosphorescent Complex: Synthesis, Optical Tuning, and OLED Applications." PMC (2025). Available at:[Link]

Sources

Method

Application Note: 2-(2-Quinoxalinyl)phenol Metal Complexes in OLED Device Fabrication

Target Audience: Materials Scientists, Optoelectronic Researchers, and Medicinal Chemists. (Note for Drug Development Professionals: While this guide focuses on optoelectronics, the quinoxaline scaffold is a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Medicinal Chemists. (Note for Drug Development Professionals: While this guide focuses on optoelectronics, the quinoxaline scaffold is a privileged pharmacophore. The rigorous metal-coordination and sublimation purification principles detailed here are directly translatable to the synthesis of high-purity metallodrugs and fluorescent biological probes).

Introduction & Mechanistic Insights

The development of efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the molecular design of the emissive and charge-transporting layers. 2-(2-Quinoxalinyl)phenol , commonly abbreviated as HPQ (Hydroxyphenylquinoxaline), has emerged as a highly versatile bidentate (N,O) ligand for transition metal complexes[1].

When coordinated with Zinc(II) to form Zn(HPQ)₂ , the resulting complex exhibits dual functionality as both an Emissive Layer (EML) and an Electron Transporting Layer (ETL)[2].

  • The Causality of Molecular Design: The quinoxaline ring is highly electron-deficient due to its two electronegative nitrogen atoms. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level to ~3.3 eV, which significantly reduces the electron injection barrier from the cathode. Conversely, the phenolate moiety acts as a strong electron donor, pushing the Highest Occupied Molecular Orbital (HOMO) to a deep 6.7 eV[2]. This deep HOMO provides excellent hole-blocking capabilities, confining excitons within the emissive zone and preventing non-radiative quenching at the cathode interface.

Optoelectronic Data Presentation

To engineer a thermodynamically favorable energy cascade, researchers must align the energy levels of Zn(HPQ)₂ with adjacent layers. Table 1 summarizes the critical optoelectronic parameters compared against standard reference materials.

Table 1: Optoelectronic and Energy Level Parameters

MaterialPrimary RoleHOMO (eV)LUMO (eV)Bandgap (eV)PL Emission Peak (nm)
Zn(HPQ)₂ EML / ETL6.73.33.4555 (Yellow)[2]
NPB Hole Transport (HTL)5.42.43.0~430 (Blue)
Alq₃ (Ref)EML / ETL5.73.12.6520 (Green)

By utilizing Zn(HPQ)₂ as a yellow emitter alongside a blue emitter (e.g., Zn(HPB)₂), researchers can successfully fabricate high-luminance White OLEDs (WOLEDs)[3].

Experimental Protocols

The following protocols outline a self-validating workflow for synthesizing the complex and fabricating a functional OLED device.

Protocol A: Synthesis and Purification of Zn(HPQ)₂
  • Coordination Reaction: Dissolve 2.0 equivalents of 2-(2-quinoxalinyl)phenol in absolute ethanol. Under continuous magnetic stirring, slowly add 1.0 equivalent of zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O] dissolved in ethanol.

    • Mechanistic Rationale: Zinc acetate is specifically chosen over zinc chloride. The acetate anion acts as a mild base, facilitating the deprotonation of the phenol group to form the phenolate, thermodynamically driving the coordination forward.

  • Reflux: Heat the mixture to 80°C and reflux for 4 hours under an inert nitrogen atmosphere. A yellow precipitate will gradually form.

  • Filtration: Cool to room temperature. Filter the precipitate and wash sequentially with cold ethanol and deionized water to remove unreacted ligands and acetic acid byproducts.

  • Train Sublimation (Critical Step): Subject the dried powder to thermal gradient train sublimation at ~250°C under high vacuum ( <10−5 Torr).

    • Mechanistic Rationale: Sublimation is mandatory for OLED materials. It removes trace ionic impurities and unreacted precursors. In an OLED device, mobile ionic impurities act as charge traps and exciton quenching centers, which exponentially degrade operational lifetime.

Protocol B: OLED Device Fabrication Architecture

Device Structure: ITO / NPB (40 nm) / Zn(HPQ)₂ (30-50 nm) / LiF (1 nm) / Al (100 nm)

  • Substrate Preparation:

    • Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry with N₂ gas and subject to UV-Ozone treatment for 15 minutes.

    • Mechanistic Rationale: UV-Ozone oxidizes residual carbonaceous contaminants and enriches the ITO surface with oxygen. This increases the ITO work function from ~4.3 eV to ~4.7 eV, minimizing the hole injection barrier into the NPB layer[2].

  • Thermal Evaporation:

    • Transfer substrates to a vacuum chamber and pump down to a base pressure of <1×10−6 Torr.

    • Mechanistic Rationale: High vacuum prevents gas-phase collisions (ensuring a uniform film) and prevents the oxidation of the highly reactive LiF and Al layers.

    • Deposition Sequence: Evaporate NPB at 1.0 Å/s (40 nm) Evaporate Zn(HPQ)₂ at 1.0 Å/s (30 nm) Evaporate LiF at 0.1 Å/s (1 nm) Evaporate Al at 2.0 Å/s (100 nm).

    • Mechanistic Rationale: The ultrathin LiF layer reacts with the Al cathode to form a strong interfacial dipole. This drastically lowers the effective work function of Al, facilitating efficient electron injection directly into the 3.3 eV LUMO of Zn(HPQ)₂[2].

  • Encapsulation & Validation:

    • Transfer the device directly into an inert glovebox (O₂, H₂O < 0.1 ppm) and seal with a glass lid using UV-curable epoxy.

    • Validation Step: Before running a full forward-bias J-V-L (Current Density-Voltage-Luminance) sweep, apply a slight reverse bias (-2V). A current density near zero validates that the thin films are pinhole-free and the diode is intact.

Visualizations

EnergyLevel ITO ITO Anode WF: 4.7 eV NPB NPB (HTL) HOMO: 5.4 eV LUMO: 2.4 eV ITO->NPB Hole Injection ZnHPQ Zn(HPQ)2 (EML/ETL) HOMO: 6.7 eV LUMO: 3.3 eV NPB->ZnHPQ Hole Transport LiFAl LiF/Al Cathode WF: 4.3 eV LiFAl->ZnHPQ Electron Injection

Caption: Energy level alignment and charge transport pathways in a Zn(HPQ)₂-based OLED device.

Fabrication Step1 1. Substrate Preparation Ultrasonic Clean & UV-Ozone Step2 2. Vacuum Chamber Pump down to < 10^-6 Torr Step1->Step2 Step3 3. Thermal Evaporation NPB -> Zn(HPQ)2 -> LiF -> Al Step2->Step3 Step4 4. Device Encapsulation Glovebox (O2, H2O < 0.1 ppm) Step3->Step4 Step5 5. Characterization J-V-L & EQE Measurements Step4->Step5

Caption: Step-by-step high-vacuum thermal evaporation workflow for OLED device fabrication.

References

  • Park, J.-W., Choi, G.-C., Kim, D.-E., & Kwon, Y.-S. (2010). "Electron Transporting Layer Effect of OLED Using Zn(HPQ)₂." Molecular Crystals and Liquid Crystals, 520(1), 161-167.[Link]

  • Park, J.-W., et al. (2015). "Fabrication of White Organic Light Emitting Diode Using Two Types of Zn-Complexes as an Emitting Layer." Journal of Nanoscience and Nanotechnology, 15(1), 488-491.[Link]

  • Ledwon, P., et al. (2019). "Comparative theoretical absorption spectra for the ascorbatequinoxaline complexes." Dyes and Pigments, 173, 107954.[Link]

Sources

Application

In vitro cytotoxicity assay protocols for 2-(2-Quinoxalinyl)phenol based compounds

Title: Advanced In Vitro Cytotoxicity Profiling of 2-(2-Quinoxalinyl)phenol Derivatives: Protocols and Mechanistic Insights Introduction & Mechanistic Rationale The quinoxaline scaffold is a highly privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced In Vitro Cytotoxicity Profiling of 2-(2-Quinoxalinyl)phenol Derivatives: Protocols and Mechanistic Insights

Introduction & Mechanistic Rationale

The quinoxaline scaffold is a highly privileged pharmacophore in oncology, frequently utilized for its ability to inhibit protein kinases and DNA topoisomerases[1][2]. Specifically, 2-(2-Quinoxalinyl)phenol derivatives combine the planar, electron-deficient quinoxaline ring—ideal for DNA intercalation or binding the ATP-binding pocket of enzymes—with a phenol moiety that serves as a critical hydrogen bond donor/acceptor. Recent structure-activity relationship (SAR) studies indicate that these derivatives exert potent anticancer effects primarily through Topoisomerase II (Topo II) inhibition, leading to S-phase cell cycle arrest and subsequent apoptosis[3][4].

As an Application Scientist, I approach cytotoxicity not merely as a binary endpoint (live versus dead), but as a mechanistic cascade. To confidently advance a 2-(2-Quinoxalinyl)phenol hit compound into lead optimization, researchers must employ a self-validating assay matrix. This involves primary viability screening (MTT), secondary phenotypic validation (Annexin V/PI Flow Cytometry), and target-specific enzymatic validation.

Cytotoxicity Screening Workflow

The following workflow illustrates the logical progression from primary screening to mechanistic validation, ensuring that observed cell death is target-driven rather than a result of non-specific chemical toxicity.

Workflow A 2-(2-Quinoxalinyl)phenol Library Synthesis B Primary Cytotoxicity Screening (MTT Assay: MCF-7, PC-3, HepG2) A->B  Seed & Treat (72h) C Hit Compound Selection (IC50 < 5 µM) B->C  Calculate IC50 D Mechanistic Profiling (Flow Cytometry: Annexin V/PI) C->D  Assess Apoptosis E Target Validation (Topo II Inhibition Assay) C->E  Enzymatic Profiling

Caption: Sequential in vitro screening workflow for evaluating quinoxaline-based derivatives.

Quantitative Data Summary: Benchmark Cytotoxicity

To contextualize the expected potency of optimized quinoxaline derivatives, Table 1 summarizes the in vitro cytotoxicity (IC₅₀) of recently reported high-affinity quinoxaline compounds against standard human cancer cell lines[3][4].

Compound ClassCell LineIC₅₀ (µM)Primary MechanismReference Control (Doxorubicin)
Benzo[g]quinoxaline (Cmpd 3)MCF-7 (Breast)2.89 ± 0.12Topo IIβ Inhibition2.01 ± 0.15 µM
Quinoxaline Derivative (Cmpd IV)PC-3 (Prostate)2.11 ± 0.08Topo II Inhibition / p53 Up1.85 ± 0.10 µM
Quinoxaline Derivative (Cmpd III)HepG2 (Liver)4.11 ± 0.21S-Phase Arrest2.50 ± 0.18 µM
2,4-Disubstituted quinoxalineMCF-7 (Breast)8.84 ± 0.45Bax Activation2.01 ± 0.15 µM

Table 1: Comparative in vitro cytotoxicity of quinoxaline derivatives. Data synthesized from recent Topo II inhibitor evaluations[3][4].

Detailed Experimental Protocols

Protocol 1: Primary Cytotoxicity Profiling via MTT Assay

Causality & Principle: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes[2][5]. This conversion only occurs in metabolically active cells, making it a reliable proxy for cell viability. Self-Validation System: Every plate must include a vehicle control (0.1% DMSO) to establish 100% baseline viability, a positive control (Doxorubicin, 1-10 µM) to validate assay sensitivity, and cell-free blank wells to subtract the background absorbance of the media/MTT reagent.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., MCF-7, PC-3) in the logarithmic growth phase. Seed at a density of 5,000–10,000 cells/well in 100 µL of complete medium (DMEM + 10% FBS) into a 96-well flat-bottom microtiter plate[5].

  • Attachment: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. Rationale: Allows cells to adhere and resume exponential growth, ensuring they are vulnerable to cell-cycle specific agents.

  • Compound Treatment: Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 50 µM) of the 2-(2-Quinoxalinyl)phenol derivative in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity. Aspirate old media and add 100 µL of treated media. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 3-4 hours at 37°C[2][5]. Rationale: Over-incubation can lead to spontaneous MTT reduction or exocytosis of formazan, skewing results.

  • Formazan Solubilization: Carefully aspirate the media without disturbing the purple crystals at the bottom. Add 100 µL of solubilization buffer (e.g., 100% DMSO). Shake the plate gently for 10-15 minutes in the dark[5].

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract cellular debris background. Calculate IC₅₀ using non-linear regression analysis[5].

Protocol 2: Apoptosis Quantification via Annexin V-FITC/PI Flow Cytometry

Causality & Principle: Cytotoxic compounds can induce either necrosis (uncontrolled cell lysis) or apoptosis (programmed cell death). 2-(2-Quinoxalinyl)phenol derivatives typically induce apoptosis[3][4]. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet, exposing it to Annexin V-FITC binding. Propidium Iodide (PI) is a vital dye that is excluded by intact membranes but enters late apoptotic/necrotic cells. Self-Validation System: Single-stained controls (Annexin V only, PI only) and unstained cells must be used for proper fluorescence compensation.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells (e.g., PC-3) with the quinoxaline derivative at its calculated IC₅₀ and 2×IC₅₀ concentrations for 48 hours. Collect both the floating cells (often late apoptotic) and adherent cells (via gentle trypsinization). Rationale: Discarding floating cells will artificially lower the calculated apoptotic index.

  • Washing: Centrifuge at 1,200 rpm for 5 mins. Wash the pellet twice with ice-cold PBS to remove residual media and trypsin, which can interfere with Annexin V binding.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (contains Ca²⁺, strictly required for Annexin V binding). Add 5 µL of Annexin V-FITC and 5 µL of PI solution[2].

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to stop the reaction. Analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 617 nm for PI)[2].

Protocol 3: Mechanistic Validation - Topoisomerase II Inhibition

Causality & Principle: Quinoxaline derivatives frequently target Topo II, an enzyme that resolves DNA topological entanglement by creating transient double-strand breaks[3][4]. Inhibition prevents DNA religation, triggering S-phase arrest and p53-mediated apoptosis.

Pathway Q 2-(2-Quinoxalinyl)phenol T Topoisomerase II Inhibition Q->T D DNA Double-Strand Breaks (S-Phase Arrest) T->D P p53 Upregulation D->P B1 Bax Activation (Pro-apoptotic) P->B1 B2 Bcl-2 Downregulation (Anti-apoptotic) P->B2 C Caspase-3/8 Cleavage B1->C B2->C A Apoptosis C->A

Caption: Molecular signaling cascade triggered by quinoxaline-mediated Topoisomerase II inhibition.

Step-by-Step Methodology (kDNA Decatenation Assay):

  • Reaction Setup: In a 20 µL reaction volume, combine 500 ng of kinetoplast DNA (kDNA), 1X Topo II reaction buffer (containing ATP and Mg²⁺), and varying concentrations of the quinoxaline derivative.

  • Enzyme Addition: Add 1-2 units of purified human Topoisomerase IIα. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for 15 minutes at 37°C to digest the enzyme.

  • Electrophoresis: Resolve the DNA products on a 1% agarose gel containing ethidium bromide. Rationale: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. A successful Topo II inhibitor will trap the DNA in the well.

Conclusion

The evaluation of 2-(2-Quinoxalinyl)phenol derivatives requires a rigorous, multi-tiered approach. By anchoring primary MTT viability data with phenotypic flow cytometry and target-specific enzymatic assays, researchers can confidently establish the structure-activity relationships necessary to drive these promising scaffolds through the preclinical drug development pipeline.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. National Institutes of Health (NIH).[Link]

  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Semantic Scholar.[Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis.[Link]

Sources

Method

NMR spectroscopy methods for structural elucidation of 2-(2-Quinoxalinyl)phenol complexes

Application Note: NMR Spectroscopy Methods for Structural Elucidation of 2-(2-Quinoxalinyl)phenol Complexes Introduction & Mechanistic Background 2-(2-Quinoxalinyl)phenol (HQP) and its derivatives are privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Methods for Structural Elucidation of 2-(2-Quinoxalinyl)phenol Complexes

Introduction & Mechanistic Background

2-(2-Quinoxalinyl)phenol (HQP) and its derivatives are privileged scaffolds in coordination chemistry. They act predominantly as monoanionic, bidentate N,O-donor ligands, forming stable chelates with various transition metals. Upon complexation with diamagnetic metals (e.g., Pd(II), Pt(II), Zn(II), or square-planar Ni(II)), the structural topology of the resulting complex dictates its photophysical, biological, and catalytic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive analytical technique for the unambiguous structural elucidation of these complexes in solution[1]. This application note details the causal logic, quantitative expectations, and step-by-step protocols required to characterize HQP-metal complexes accurately.

Causality in Experimental Design (The "Why")

As an application scientist, executing an NMR experiment on heterocyclic metal complexes requires strategic foresight. The protocol must be a self-validating system where every experimental choice serves a specific mechanistic purpose:

  • Solvent Selection (Overcoming Aggregation): In non-polar solvents (e.g., CDCl₃), quinoxaline derivatives frequently exist as dimers or higher-order aggregates due to strong intermolecular hydrogen bonding and π-π stacking[2]. This phenomenon causes severe resonance broadening and concentration-dependent chemical shifts. Therefore, highly polar, coordinating deuterated solvents like DMSO-d₆ are mandated. DMSO disrupts these aggregates, yielding sharp, reproducible isotropic chemical shifts[2].

  • Self-Validating Coordination Logic (Δδ Analysis): Structural elucidation relies heavily on Coordination Induced Shifts (CIS, Δδ). The protocol validates itself through cross-nuclear corroboration. For instance, the deprotonation of the ligand is initially indicated by the disappearance of the highly deshielded phenolic -OH proton (~13.5 ppm) in the ¹H spectrum. To prevent false positives (e.g., from rapid deuterium exchange), this must be corroborated by a significant downfield shift of the phenolic C-O carbon in the ¹³C spectrum[3].

  • Identifying the Coordination Site: Quinoxalines possess two nitrogen atoms (N1 and N4). Coordination typically occurs at the nitrogen closest to the phenol ring to form a stable six-membered chelate ring. Metal binding withdraws electron density from the adjacent C3 position, causing a diagnostic deshielding (downfield shift) of the H-3 proton and C-3 carbon[4]. 2D HMBC (Heteronuclear Multiple Bond Correlation) is critical here to trace the 3-bond scalar couplings from the H-3 proton to the coordinating nitrogen and adjacent quaternary carbons.

Quantitative Data: Expected Coordination Shifts

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts observed during the transition from the free HQP ligand to a diamagnetic square-planar Pd(II) complex.

Nucleus / PositionFree Ligand (δ, ppm)Pd(II) Complex (δ, ppm)Δδ (ppm)Diagnostic Significance
Phenolic -OH 13.50 (s, 1H)AbsentN/AConfirms ligand deprotonation and O-metal bond formation.
Quinoxaline H-3 9.35 (s, 1H)9.85 (s, 1H)+0.50Strong deshielding due to electron withdrawal by N-metal coordination.
Phenolic H-3' 7.10 (d, 1H)6.85 (d, 1H)-0.25Shielding due to phenolate formation and metal-to-ligand back-bonding.
Azomethine (C-2) 155.2162.4+7.2Confirms N-coordination (deshielding effect).
Phenolic (C-2') 158.5165.1+6.6Confirms O-coordination (deshielding effect)[3].

Experimental Protocol: Step-by-Step Methodology

This standardized protocol ensures high-fidelity data acquisition for HQP-metal complexes[1].

Step 1: Sample Preparation

  • Accurately weigh 5–10 mg of the highly purified HQP-metal complex.

  • Dissolve the complex in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Sonicate the mixture for 2–3 minutes at room temperature to ensure complete dissolution.

  • Transfer the solution to a clean, dry 5 mm precision NMR tube, filtering through a glass wool plug if particulate matter remains.

Step 2: Instrument Configuration & Tuning

  • Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize ¹³C sensitivity.

  • Allow the sample to equilibrate to the probe temperature (typically 298 K) for 5 minutes.

  • Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels.

  • Lock the spectrometer to the deuterium signal of DMSO-d₆ and perform gradient shimming (TopShim) to achieve a line width of <0.8 Hz for the TMS signal.

Step 3: 1D NMR Acquisition

  • ¹H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of aromatic protons. Acquire 64 scans with a spectral width of 15 ppm.

  • ¹³C NMR: Use a power-gated decoupling pulse sequence (zgpg30) to minimize NOE heating while maintaining sensitivity. Set D1 to 2.0–3.0 seconds (quaternary carbons in quinoxalines relax slowly). Acquire ≥1024 scans depending on sample concentration.

Step 4: 2D NMR Acquisition (Structural Connectivity)

  • ¹H-¹³C HSQC: Acquire using a gradient-selected, phase-sensitive sequence (hsqcedetgpsisp2.2). This will map all direct C-H bonds, separating the overlapping aromatic multiplets.

  • ¹H-¹³C HMBC: Acquire using a gradient-selected sequence optimized for long-range couplings (hmbcgplpndqf). Set the long-range coupling constant ( nJCH​ ) to 8.0 Hz. This is the most critical step for assigning the quaternary carbons bridging the phenol and quinoxaline rings[4].

Step 5: Data Processing

  • Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation.

  • Perform manual phase correction and a polynomial baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.

Workflow Visualization

NMR_Elucidation Prep Sample Preparation (5-10 mg in DMSO-d6) OneD 1D NMR Acquisition 1H and 13C{1H} Prep->OneD TwoD 2D NMR Acquisition COSY, HSQC, HMBC OneD->TwoD AnalysisH 1H Δδ Analysis (Loss of -OH, H-3 shift) OneD->AnalysisH AnalysisC 13C Δδ Analysis (C-O and C=N shifts) TwoD->AnalysisC Bidentate Confirm N,O-Bidentate Coordination AnalysisH->Bidentate AnalysisC->Bidentate Structure Final 3D Structural Elucidation Bidentate->Structure

Logical workflow for NMR-based structural elucidation of quinoxaline-phenol metal complexes.

References

  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Semantic Scholar. 4

  • Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy. Benchchem. 1

  • Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. PubMed (NIH).2

  • Synthesis, Spectroscopic, Computational and Biological Studies of Ni(II) Mixed-Ligand Complexes. ChemClass Journal.3

Sources

Application

Designing colorimetric chemosensors using 2-(2-Quinoxalinyl)phenol

Application Note: Designing Colorimetric Chemosensors Using 2-(2-Quinoxalinyl)phenol for Metal Cation and Anion Recognition Executive Summary & Scaffold Rationale The development of highly selective, naked-eye colorimetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Designing Colorimetric Chemosensors Using 2-(2-Quinoxalinyl)phenol for Metal Cation and Anion Recognition

Executive Summary & Scaffold Rationale

The development of highly selective, naked-eye colorimetric chemosensors is a critical pursuit in environmental monitoring and biological diagnostics. Among the most versatile scaffolds for this purpose is 2-(2-Quinoxalinyl)phenol (CAS: 17392-20-0)[1]. This molecule features a highly conjugated, electron-deficient quinoxaline ring coupled with an electron-donating phenolic moiety.

Quinoxaline derivatives are well-known N-heterocycles with extensive π-conjugation, making them excellent electron acceptors in "push-pull" chromophore systems[2]. The specific introduction of a phenolic hydroxyl group at the 2-position creates a dual-responsive system capable of detecting both metal cations and basic anions.

  • Cation Sensing: The adjacent quinoxaline nitrogen and phenolic oxygen form a highly selective bidentate (N,O) chelating pocket for transition metals[3].

  • Anion Sensing: The acidic nature of the phenol -OH allows for hydrogen bonding and subsequent deprotonation by basic anions (e.g., F⁻, CN⁻), triggering a massive Intramolecular Charge Transfer (ICT) that yields a distinct optical response[4].

Mechanistic Pathways & Causality

To design an effective sensor, one must understand the thermodynamic and electronic causality behind the optical output.

When 2-(2-Quinoxalinyl)phenol interacts with a target analyte, the electronic distribution across the push-pull system is perturbed. In the presence of highly electronegative and basic anions like Fluoride (F⁻), the phenolic proton is abstracted. The resulting phenolate oxygen becomes a significantly stronger electron donor than the neutral hydroxyl group. This amplifies the ICT from the phenolate donor to the quinoxaline acceptor, drastically lowering the HOMO-LUMO gap and resulting in a strong bathochromic (red) shift visible to the naked eye[4].

Conversely, when interacting with transition metals (e.g., Cu²⁺, Fe³⁺), the metal coordinates with the N,O-pocket. This chelation restricts the free rotation of the single bond between the phenol and quinoxaline rings, increasing molecular planarity. Depending on the metal's paramagnetic properties, this either triggers Chelation-Enhanced Fluorescence (CHEF) or Ligand-to-Metal Charge Transfer (LMCT), altering both the absorption and emission spectra[2].

Mechanism Sensor 2-(2-Quinoxalinyl)phenol (Neutral State) Anion Anion (F⁻, CN⁻) Sensor->Anion Basic Environment Cation Cation (Cu²⁺, Zn²⁺) Sensor->Cation Metal Binding Deprotonation Phenolate Formation (Deprotonation) Anion->Deprotonation Chelation N,O-Chelation (Complexation) Cation->Chelation ICT Enhanced ICT (Bathochromic Shift) Deprotonation->ICT LMCT LMCT / CHEF (Optical Response) Chelation->LMCT

Mechanistic pathways of 2-(2-Quinoxalinyl)phenol for dual-responsive cation and anion sensing.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure data integrity and reproducibility.

Protocol A: Preparation of Sensor and Analyte Solutions

Causality Check: The choice of solvent dictates the sensor's efficacy. Protic solvents (like water or methanol) will competitively hydrogen-bond with target anions, masking the sensor's response. Therefore, an aprotic solvent is mandatory for anion sensing[4].

  • Sensor Stock: Dissolve exactly 2.22 mg of 2-(2-Quinoxalinyl)phenol (MW: 222.24 g/mol )[5] in 10 mL of spectroscopic-grade Acetonitrile (CH₃CN) to yield a 1.0 × 10⁻³ M stock solution.

  • Working Solution: Dilute the stock to 1.0 × 10⁻⁵ M using CH₃CN. For metal cation sensing, use a CH₃CN/HEPES buffer mixture (9:1, v/v, pH 7.4) to mimic physiological conditions and prevent metal ion hydrolysis.

  • Analyte Stocks: Prepare 1.0 × 10⁻² M solutions of metal perchlorates or acetates (for cations) and tetrabutylammonium (TBA) salts (for anions). Note: TBA is used because its bulky, non-coordinating nature ensures the optical response is driven purely by the target anion.

Protocol B: UV-Vis Titration Workflow

Causality Check: Titrations must be performed by adding micro-aliquots of highly concentrated analyte to a fixed volume of the sensor. This minimizes volume changes and dilution errors, ensuring the validity of subsequent binding constant calculations.

  • Transfer 3.0 mL of the 1.0 × 10⁻⁵ M sensor working solution into a 10 mm path-length quartz cuvette.

  • Record the baseline UV-Vis absorption spectrum (typically scanning from 250 nm to 800 nm).

  • Using a micro-syringe, add 3 μL aliquots (0.1 equivalents) of the target analyte (e.g., TBAF or Cu²⁺).

  • Crucial Step: Wait exactly 2 minutes after each addition before scanning. This allows the system to reach thermodynamic equilibrium.

  • Continue additions until the spectral changes plateau (typically between 2 to 10 equivalents).

  • Validation: Observe the spectra for clear isosbestic points. The presence of sharp isosbestic points guarantees a clean, two-state transition from the free sensor to the complex, confirming no side reactions are occurring[2].

Workflow Step1 1. Stock Solution Prep (10 μM in CH3CN or CH3CN/HEPES) Step2 2. Micro-aliquot Titration (0 - 10 Equivalents) Step1->Step2 Step3 3. Spectroscopic Analysis (Equilibration & UV-Vis Scanning) Step2->Step3 Step4 4. Data Processing (Job's Plot & Benesi-Hildebrand) Step3->Step4 Step5 5. Sensor Validation (Isosbestic Points & LoD Profiling) Step4->Step5

Step-by-step experimental workflow for validating colorimetric chemosensor performance.

Protocol C: Data Processing & Stoichiometry (Job's Plot)

To establish trustworthiness, the binding stoichiometry must be empirically proven, not assumed.

  • Prepare a series of solutions where the total concentration of [Sensor] + [Analyte] is kept constant (e.g., 1.0 × 10⁻⁵ M), but the molar fraction of the sensor ( Xsensor​ ) varies from 0 to 1.

  • Measure the absorbance at the wavelength of maximum change ( λmax​ ) for each solution.

  • Plot ΔA×Xsensor​ against Xsensor​ .

  • Interpretation: A maximum at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry (typical for N,O-bidentate chelation of Cu²⁺)[3]. A maximum at 0.33 indicates a 1:2 (Sensor:Analyte) stoichiometry.

Quantitative Photophysical Data Summary

The table below summarizes the expected photophysical behavior of quinoxaline-phenol hybrid scaffolds based on empirical validation across various analytes[4],[3],[2].

Target AnalyteInteraction MechanismPrimary Optical ResponseTypical StoichiometryEstimated LoD
Cu²⁺ / Ni²⁺ N,O-Chelation (LMCT)Colorless to Yellow/Purple1:1Sub-micromolar
Fe³⁺ Chelation-Enhanced QuenchingFluorescence Turn-Off1:1~1.5 μM
F⁻ / CN⁻ Deprotonation (Enhanced ICT)Yellow to Deep Red1:1~0.75 μM
Zn²⁺ Chelation-Enhanced FluorescenceFluorescence Turn-On1:1 or 1:2~1.0 μM

Troubleshooting & Quality Control

  • False Positives in Anion Sensing: If a color change occurs upon the addition of weakly basic anions (like Acetate or Dihydrogen Phosphate), your solvent may not be completely anhydrous. Trace water can alter the hydration energy of the anions, skewing the basicity. Ensure CH₃CN is freshly distilled or stored over molecular sieves.

  • Lack of Isosbestic Points: If isosbestic points drift during a metal titration, it indicates the formation of multiple complex species (e.g., transitioning from 1:1 to 1:2 complexes) or sensor degradation. Reduce the concentration range of the analyte to isolate the primary binding event.

References

  • "2-(2-Quinoxalinyl)phenol — Chemical Substance Information", NextSDS.
  • "2-(2-Quinoxalinyl)phenol | 17392-20-0 - ChemicalBook", ChemicalBook.
  • "Hydrazone-based switches, metallo-assemblies and sensors", Chemical Society Reviews (RSC Publishing).
  • "Synthesis of Novel Asymmetric Bis-Hydrazone Compounds Containing Indenoquinoxaline and Phenolic Moieties and Colorimetric", DergiPark.
  • "Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations", ResearchGate.
  • "A multifunctional quinoxaline-based chemosensor for colorimetric detection of Fe3+ and highly selective fluorescence turn-off response of Cu+2 and their practical application", ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reaction yield in the synthesis of 2-(2-Quinoxalinyl)phenol

Technical Support Center: Synthesis of 2-(2-Quinoxalinyl)phenol Welcome to the technical support guide for the synthesis of 2-(2-Quinoxalinyl)phenol. This resource is tailored for researchers, chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-(2-Quinoxalinyl)phenol

Welcome to the technical support guide for the synthesis of 2-(2-Quinoxalinyl)phenol. This resource is tailored for researchers, chemists, and drug development professionals. The synthesis, typically achieved through the condensation of an o-phenylenediamine with a 2-hydroxy-α-oxo-acetophenone derivative, is a cornerstone reaction for accessing the quinoxaline scaffold, a privileged core in medicinal chemistry.[1][2][3] However, like many heterocyclic syntheses, it can be prone to issues that lead to diminished yields.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common challenges encountered in the laboratory. We will delve into the root causes of these issues and provide actionable, field-tested solutions to optimize your reaction outcomes.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is significantly lower than reported values. What are the most common culprits?

Low yields in quinoxaline synthesis are a frequent complaint, often stemming from a few key areas.[4][5][6] The classical approach, which involves condensing a 1,2-dicarbonyl compound with a 1,2-diamino compound, can be sensitive to reaction parameters.[5][6] Let's break down the probable causes:

1. Quality and Stability of Starting Materials:

  • o-Phenylenediamine (OPD) Instability: OPD and its derivatives are notoriously susceptible to air oxidation, which can lead to a variety of colored impurities and reduce the amount of active starting material.[7][8] Visually, this degradation is often marked by a darkening of the reagent from a light tan or colorless solid to a dark brown or purple hue.

    • Solution: Use freshly purified OPD for best results. If you suspect oxidation, you can often purify it by recrystallization from hot water containing a small amount of a reducing agent like sodium hydrosulfite, followed by treatment with decolorizing charcoal.[9] Always store OPD under an inert atmosphere (Nitrogen or Argon) and protected from light.[8]

  • Dicarbonyl Compound Purity: The 2-hydroxy-α-oxo-acetophenone precursor must also be of high purity. Impurities can participate in side reactions, consuming reactants and complicating purification.

2. Suboptimal Reaction Conditions:

  • Atmosphere: Given the sensitivity of OPD to oxidation, performing the reaction under an inert atmosphere (N₂ or Ar) is highly recommended to prevent the formation of colored impurities and side products.[10]

  • Temperature Control: While many traditional protocols call for refluxing in solvents like ethanol or acetic acid, this can sometimes lead to product degradation or side reactions if maintained for too long.[4][6] Conversely, insufficient temperature will result in a sluggish or incomplete reaction.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Modern methods often achieve high yields at room temperature by using an appropriate catalyst.[5][11] If you are using a reflux setup, determine the optimal reaction time where product formation is maximized and side product formation is minimal.

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.[5] Ethanol is a common and effective "green" solvent choice.[5][12] Some protocols report excellent yields in solvent mixtures like ethanol/water or under solvent-free conditions.[12][13]

3. Inefficient Catalysis:

  • The Role of the Catalyst: This reaction is typically acid-catalyzed. The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the diamine. Acetic acid can often serve as both the solvent and the catalyst.[12]

  • Catalyst Screening: If yields are poor, the catalytic system may be inefficient. A vast range of catalysts have been shown to improve yields, including various Lewis acids (e.g., Zn(OTf)₂), organocatalysts (e.g., camphor-sulfonic acid), and solid-supported catalysts (e.g., Zeolite Y, sulfated polyborate).[2][5][11][13] Experimenting with different catalysts may be necessary to find the optimal choice for your specific substrates.[5]

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Assess Starting Material Quality - Check color of o-phenylenediamine - Verify purity by NMR/MP start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok Yes purify_reagents Action: Purify Starting Materials - Recrystallize OPD - Use fresh reagents check_reagents->purify_reagents No check_conditions 2. Evaluate Reaction Conditions - Inert atmosphere (N2/Ar)? - Optimal temperature? - Correct solvent? reagents_ok->check_conditions purify_reagents->check_reagents conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes optimize_conditions Action: Optimize Conditions - Run under N2/Ar - Screen temperatures - Test alternative solvents check_conditions->optimize_conditions No check_catalyst 3. Review Catalysis - Catalyst present? - Appropriate type/loading? conditions_ok->check_catalyst optimize_conditions->check_conditions catalyst_ok Catalysis is Efficient check_catalyst->catalyst_ok Yes optimize_catalyst Action: Optimize Catalyst - Screen different acid catalysts - Adjust catalyst loading check_catalyst->optimize_catalyst No check_workup 4. Analyze Work-up & Purification - Product loss during extraction? - Inefficient chromatography? catalyst_ok->check_workup optimize_catalyst->check_catalyst workup_ok Yield Improved check_workup->workup_ok Yes optimize_workup Action: Refine Purification - Adjust pH in extractions - Optimize column solvent system check_workup->optimize_workup No optimize_workup->check_workup

Q2: I'm seeing multiple spots on my TLC analysis. What are the likely side products?

Observing multiple products is a clear sign of side reactions or an incomplete reaction. The most common impurities include:

  • Unreacted Starting Materials: The most obvious spots. If these are prominent, it indicates the reaction has not gone to completion.

  • Benzimidazoles: This is a very common side product. It can form through a rearrangement of the quinoxaline skeleton, especially under harsh acidic conditions or at high temperatures.[7] The mechanism is related to the Phillips condensation reaction, which produces benzimidazoles from o-phenylenediamines and organic acids.[14]

  • Oxidation Products: As mentioned, the o-phenylenediamine is prone to oxidation, leading to a complex mixture of colored, often polar, impurities.[7]

  • Incomplete Condensation Products: Intermediates, such as the mono-imine formed after the first condensation step, may be present if the reaction stalls before the final cyclization and aromatization.[7]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products R1 o-Phenylenediamine A 1. Nucleophilic Attack (Amine on Carbonyl) R1->A R2 2-Hydroxy-α-keto Phenone R2->A P1 2-(2-Quinoxalinyl)phenol P2 2 H₂O B Dihydropyrazine Intermediate A->B Cyclization C 2. Dehydration & Aromatization B->C Oxidative Dehydrogenation C->P1 C->P2

Q3: My final product is difficult to purify. What are the best strategies?

Purification can be challenging due to the presence of closely related impurities.[4]

  • Recrystallization: This is often the most effective method for removing minor impurities. A good starting point is to use hot ethanol or an ethanol/water mixture.[2][12]

    • Pro-Tip: If your product contains colored impurities from oxidation, you can add a small amount of activated carbon to the hot solution, followed by hot filtration through Celite before allowing it to cool and crystallize.[9][10] This will adsorb many of the colored byproducts.

  • Column Chromatography: If recrystallization is insufficient, column chromatography is the next step.

    • Solvent System: A gradient elution using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

    • Loss of Product: Be mindful that product can be lost during chromatography. Choose a column of appropriate size and avoid excessively broad solvent gradients to ensure a clean separation and efficient recovery.[10]

Parameter Common Condition Rationale Troubleshooting Tip
Reactants 1:1 Molar RatioEnsures complete consumption of both starting materials.[5]Verify accurate weighing and molar calculations. An excess of one can complicate purification.
Solvent Ethanol, Acetic Acid, EtOH/H₂OGood solubility for reactants, facilitates heat transfer. Green solvent options are preferred.[5][12]If solubility is an issue, try a different solvent like DMF or toluene, but be mindful of higher boiling points and removal.
Catalyst Acetic Acid, CSA, Iodine, ZeolitesAn acid catalyst is usually required to activate the carbonyl group for nucleophilic attack.[5][11][12]If uncatalyzed reaction is slow, introduce a catalyst. Start with 5-10 mol%. Screen different catalysts if yield does not improve.
Temperature Room Temp to Reflux (e.g., 80 °C)Balances reaction rate against potential degradation.[5][6]Monitor by TLC. If side products appear at high temp, reduce heat. If slow at RT, gently warm the reaction.
Atmosphere Inert (N₂ or Ar)Prevents air-oxidation of the electron-rich o-phenylenediamine.[10]If the reaction mixture darkens significantly, oxidation is likely occurring. Switch to an inert atmosphere.

Optimized Experimental Protocol

This general procedure is based on modern, efficient methods and serves as an excellent starting point for optimization.[2][12]

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • 2-Hydroxy-α-oxo-acetophenone derivative (1.0 mmol)

  • Catalyst (e.g., Zeolite Y, 5 wt%)[2]

  • Ethanol (5-10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the o-phenylenediamine (1.0 mmol), the 2-hydroxy-α-oxo-acetophenone derivative (1.0 mmol), and the catalyst.

  • Add ethanol (5-10 mL) to the flask.

  • If desired, purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Upon completion (disappearance of starting materials), filter the reaction mixture to recover the solid catalyst.[2]

  • Rinse the catalyst with a small amount of ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.[2] Add water to the crude product dissolved in a minimal amount of hot ethanol until turbidity is observed, then allow to cool slowly.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry.

References

  • Khairnar, P., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Retrieved from [Link]

  • Sajjadifar, S., et al. (2014). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Organic Chemistry International. Retrieved from [Link]

  • El-fak-kay, M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Retrieved from [Link]

  • LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Retrieved from [Link]

  • Al-Shareefi, A. N., et al. (2019). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Systematic Reviews in Pharmacy. Retrieved from [Link]

  • Kamble, R. D., et al. (2017). Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable catalyst. Journal of Chemical Sciences. Retrieved from [Link]

  • Banerjee, B., et al. (2017). Recent advances in the transition-metal-free synthesis of quinoxalines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline derivatives using different diketo and diamines. Retrieved from [Link]

  • Zare, A., et al. (2012). AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST. Revue Roumaine de Chimie. Retrieved from [Link]

  • Avula, B., et al. (2017). Recent Advances in the Synthesis of Quinoxalines. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Wan, J-P., & Wei, L. (2016). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis. Retrieved from [Link]

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Retrieved from [Link]

  • Reddit. (2024). Issues with a reported condensation reaction/enamine formation. Retrieved from [Link]

  • Ruiz, J. R., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. Retrieved from [Link]

  • Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. PMC. Retrieved from [Link]

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

  • Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Retrieved from [Link]

  • Guler, G. O., et al. (2014). Purification and characterization of polyphenol oxidase from purslane. SciELO. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

  • Arslan, O., et al. (2025). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. MDPI. Retrieved from [Link]

  • Keller, U., et al. (1990). Purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification and characterization of polyphenol oxidase from potato: I. Purification and properties. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Aqueous Solubility of 2-(2-Quinoxalinyl)phenol for Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and application scientists working with 2-(2-Quinoxalinyl)phenol (CAS: 17392-20-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and application scientists working with 2-(2-Quinoxalinyl)phenol (CAS: 17392-20-0). As a highly planar, bidentate ligand and an Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore, this compound is notoriously difficult to solubilize in aqueous biological buffers.

This document provides causal troubleshooting, validated formulation strategies, and step-by-step protocols to achieve stable aqueous solutions without compromising cellular viability or the compound's photophysical properties.

Troubleshooting & Causality FAQs

Q1: Why does 2-(2-Quinoxalinyl)phenol immediately precipitate when I add my DMSO stock to the cell culture medium? A1: This is a classic example of a "solvent crash"[1]. 2-(2-Quinoxalinyl)phenol is highly hydrophobic due to its planar quinoxaline ring system and the strong intramolecular hydrogen bond between the phenol -OH and the quinoxaline nitrogen, which minimizes its interaction with water. When a concentrated DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the compound can disperse. Stripped of its solvent shell, the planar molecules undergo rapid intermolecular π-π stacking, forming insoluble aggregates.

Q2: Can I simply increase the final DMSO concentration in my assay to keep the compound soluble? A2: No, this is highly discouraged for biological assays. For cell-based assays, DMSO concentrations exceeding 0.5% (v/v) can induce cytotoxicity, alter cell membrane permeability, and trigger off-target transcriptomic changes[2]. Even in cell-free biochemical assays, DMSO concentrations above 2–5% can denature target proteins, inhibit enzyme activity, and artificially alter binding kinetics[1].

Q3: How can Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solve this solubility issue? A3: HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic outer surface and a lipophilic inner cavity[3]. It forms a non-covalent host-guest inclusion complex with hydrophobic molecules[4]. By encapsulating the hydrophobic quinoxaline moiety within its cavity, HP-β-CD physically shields the compound from the aqueous environment, preventing π-π aggregation[3]. Crucially, this microenvironment protects the compound's intramolecular hydrogen bond, preserving its ESIPT-based fluorescence, which would otherwise be quenched by aggregation.

Q4: Can I adjust the buffer pH to >10 to deprotonate the phenol and increase solubility? A4: While converting the phenol to a phenolate anion will drastically increase aqueous solubility, it is fundamentally incompatible with most biological applications. First, a pH > 10 is lethal to live cells and will denature most physiological proteins. Second, deprotonation destroys the intramolecular hydrogen bond required for the ESIPT mechanism, effectively quenching the compound's fluorescence and altering its metal-chelating properties.

Strategic Workflows & Visualizations

To determine the best solubility approach for your specific assay, follow the decision tree below.

SolubilityWorkflow Start Solid 2-(2-Quinoxalinyl)phenol DMSO Dissolve in 100% DMSO (Stock 10-50 mM) Start->DMSO CheckAssay Assay Type? DMSO->CheckAssay CellAssay Cell-Based Assay (Max 0.5% DMSO) CheckAssay->CellAssay In vivo / Cells InVitro In Vitro / Biochemical (Max 2-5% DMSO) CheckAssay->InVitro Biochemical Cyclo HP-β-CD Complexation (1-10 mM in Buffer) CellAssay->Cyclo Surfactant Add Co-solvent/Surfactant (e.g., 0.1% Tween-20) InVitro->Surfactant Dilute Stepwise Dilution into Aqueous Buffer Cyclo->Dilute Surfactant->Dilute Final Clear Working Solution Dilute->Final

Caption: Logical decision tree for optimizing 2-(2-Quinoxalinyl)phenol solubility based on assay type.

Mechanism Stock DMSO Stock Solution Direct Direct Aqueous Dilution Stock->Direct CD HP-β-CD Solution Stock->CD Dropwise Addition Precipitate Solvent Crash (π-π Stacking) Direct->Precipitate Hydrophobic Effect Complex Inclusion Complexation CD->Complex Host-Guest Interaction Soluble Stable Aqueous Solution Complex->Soluble

Caption: Mechanism of solvent crash versus HP-β-CD inclusion complexation for hydrophobic compounds.

Quantitative Data Presentation

The table below summarizes the expected outcomes of various solubility enhancement strategies, allowing you to balance maximum concentration against biological and photophysical compatibility.

Table 1: Comparison of Solubility Enhancement Strategies for 2-(2-Quinoxalinyl)phenol

StrategyMax Aqueous ConcentrationBiocompatibilityEffect on ESIPT/FluorescenceRecommended Use Case
Direct DMSO Dilution (<0.5% v/v)< 1 µMHighPreservedHighly sensitive assays requiring low compound concentration.
DMSO + 0.1% Tween-80 ~10–50 µMModerate (Surfactant toxicity)Mild background interferenceCell-free biochemical assays or robust cell lines.
HP-β-CD Complexation (1–10 mM)> 100 µMHigh (FDA-approved excipient)Preserved / EnhancedLive-cell imaging, high-concentration screening.
pH Adjustment (pH > 10)> 1 mMLow (Lethal to cells)Quenched (Loss of H-bond)Chemical characterization only.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure that the compound is truly dissolved and not merely suspended as sub-visible aggregates.

Protocol 1: Stepwise Dilution Method (For Low-Concentration Assays)

Use this method to mitigate the "solvent crash" effect when relying solely on DMSO and assay buffer[2].

  • Stock Preparation: Dissolve solid 2-(2-Quinoxalinyl)phenol in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate for 5 minutes until completely clear.

  • Intermediate Dilution: Create an intermediate stock by diluting the 10 mM stock 1:10 into a 50% DMSO / 50% Buffer solution (yielding 1 mM compound in 55% DMSO).

  • Warming: Gently warm both the intermediate stock and your final assay buffer to 37°C.

  • Dropwise Addition: While vortexing the final assay buffer vigorously, add the intermediate stock dropwise until you reach your target concentration (e.g., 10 µM).

  • Validation Step (Spectrophotometry): Measure the Optical Density (OD) of the final solution at 600 nm. A rising baseline (OD > 0.05) indicates light scattering from sub-visible nanoparticle aggregates. If scattering is detected, the compound has precipitated, and you must lower the final concentration or use Protocol 2.

Protocol 2: HP-β-Cyclodextrin Inclusion Complexation (For High-Concentration Assays)

Use this method for cell-based assays requiring high compound concentrations without DMSO toxicity[5].

  • Excipient Preparation: Prepare a 10 mM solution of HP-β-CD in your standard assay buffer (e.g., PBS or DMEM). Filter sterilize through a 0.22 µm PES membrane.

  • Stock Preparation: Prepare a 50 mM stock of 2-(2-Quinoxalinyl)phenol in 100% DMSO.

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at 500 RPM. Slowly inject the DMSO stock into the vortex of the HP-β-CD solution using a micropipette. (Keep final DMSO concentration ≤ 0.5%).

  • Incubation: Seal the vial and incubate on an orbital shaker at 37°C for 2–4 hours to allow thermodynamic equilibration of the host-guest complex[5].

  • Validation Step (DLS & UV-Vis):

    • Dynamic Light Scattering (DLS): Confirm the absence of large particles (>100 nm).

    • UV-Vis Spectroscopy: Successful inclusion often results in a slight bathochromic (red) shift in the absorption spectrum compared to the compound in pure water, confirming the compound is shielded in the hydrophobic cyclodextrin cavity.

Sources

Troubleshooting

Preventing fluorescence quenching in 2-(2-Quinoxalinyl)phenol based metal probes

Technical Support Center: Preventing Fluorescence Quenching in 2-(2-Quinoxalinyl)phenol (HPQ) Metal Probes Welcome to the Application Support Center. This guide is specifically engineered for researchers, assay developer...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Fluorescence Quenching in 2-(2-Quinoxalinyl)phenol (HPQ) Metal Probes

Welcome to the Application Support Center. This guide is specifically engineered for researchers, assay developers, and scientists troubleshooting fluorescence quenching in 2-(2-Quinoxalinyl)phenol (HPQ) and related quinazoline-based metal probes.

HPQ is a highly valued fluorophore because it undergoes Excited-State Intramolecular Proton Transfer (ESIPT) , yielding a distinct, highly Stokes-shifted emission that minimizes background autofluorescence[1]. However, the very mechanism that makes HPQ useful also makes it highly susceptible to signal quenching upon metal interaction. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to prevent or bypass these quenching effects.

Part 1: The Photophysics of HPQ Quenching (Knowledge Base)

To fix quenching, you must first understand the causality behind it. HPQ's fluorescence relies on an intramolecular hydrogen bond between its phenolic hydroxyl (-OH) and the quinoxaline nitrogen (=N-). Upon UV excitation, a proton rapidly transfers from the oxygen to the nitrogen, forming a keto tautomer that emits light as it decays back to the ground state.

When HPQ coordinates with a metal ion, this delicate ESIPT process is often disrupted, leading to a "turn-off" response (quenching) rather than the desired "turn-on" signal. The primary causes include:

  • ESIPT Disruption & Deprotonation: Direct metal coordination replaces the crucial proton, locking the probe in an enol-like geometry and preventing the formation of the emissive keto tautomer[1].

  • Paramagnetic Quenching (PET / Dexter Transfer): Binding to paramagnetic ions (e.g., Cu²⁺, Fe³⁺, Co²⁺) alters the HOMO-LUMO gap. This triggers Photoinduced Electron Transfer (PET) from the fluorophore to the metal, providing a non-radiative decay pathway[1].

  • The Heavy Atom Effect: Heavy metals like Hg²⁺ and Pb²⁺ induce strong spin-orbit coupling. This facilitates Intersystem Crossing (ISC), siphoning excited electrons into a dark triplet state instead of emitting singlet fluorescence.

  • Aggregation-Caused Quenching (ACQ): HPQ-metal complexes are often highly hydrophobic. In aqueous buffers, they aggregate, leading to intermolecular π-π stacking that dissipates energy as heat[2].

ESIPT_Mechanisms HPQ Free HPQ Probe (Enol Form) Excitation UV Excitation HPQ->Excitation MetalBind Direct Metal Coordination (Deprotonation) HPQ->MetalBind Analyte Addition ESIPT ESIPT Process (Keto Tautomer) Excitation->ESIPT Intact H-Bond PET PET / Heavy Atom Effect (e.g., Cu2+, Hg2+) Excitation->PET Disrupted H-Bond Emission Strong Fluorescence (Large Stokes Shift) ESIPT->Emission MetalBind->Excitation Quenched Fluorescence Quenching (Non-Radiative Decay) PET->Quenched

Fig 1. ESIPT fluorescence pathway vs. metal-induced quenching in HPQ probes.

Part 2: Diagnostic Workflow & Troubleshooting Guide

Before altering your probe's chemical structure, you must diagnose whether the quenching is a fundamental electronic issue (PET/Heavy Atom) or an environmental artifact (ACQ/Inner Filter Effect)[3].

Troubleshooting_Flow Issue Issue: Unexpected Signal Quenching CheckMetal Is the target metal paramagnetic (Cu2+, Fe3+) or heavy (Hg2+)? Issue->CheckMetal PathYes Yes: Inherent Electronic Quenching CheckMetal->PathYes True PathNo No: Environmental/Physical Quenching CheckMetal->PathNo False SolYes Solution: Redesign as a Reaction-Based Probe (Cleavage) PathYes->SolYes CheckEnv Check Probe Concentration & Solvent Polarity PathNo->CheckEnv SolACQ Solution: Add Surfactant or Increase Organic Co-solvent CheckEnv->SolACQ Aggregation (ACQ) SolIFE Solution: Dilute Sample to Minimize Inner Filter Effect CheckEnv->SolIFE High Absorbance (IFE)

Fig 2. Decision tree for diagnosing and resolving HPQ probe fluorescence quenching.

Quantitative Troubleshooting Matrix
Symptom observed in FluorometerProbable CausalityDiagnostic TestCorrective Action
Non-linear Stern-Volmer plot (upward curvature)Combined static (complexation) and dynamic (collisional) quenching[3].Temperature-dependent SV analysis (See Protocol 1).Reduce probe concentration; check for aggregation.
Complete signal loss upon adding Cu²⁺, Fe³⁺, or Hg²⁺Paramagnetic PET or Spin-Orbit Coupling (Heavy Atom Effect)[1].Time-resolved fluorescence (lifetime decay measurement).Switch to a reaction-based (cleavable) probe design (See Protocol 2).
Quenching only occurs in >80% aqueous fractions Aggregation-Caused Quenching (ACQ) due to hydrophobicity[2].Dynamic Light Scattering (DLS) to detect nanoparticles.Add 1-5% Triton X-100, increase DMSO/EtOH, or attach an AIEgen moiety.
Signal drops proportionally with probe concentration Inner Filter Effect (IFE); the sample is absorbing its own excitation/emission[3].Measure UV-Vis absorbance; if A > 0.1 at λ_ex, IFE is likely.Dilute the sample until absorbance at the excitation wavelength is < 0.05.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Temperature-Dependent Stern-Volmer Analysis

To successfully troubleshoot quenching, you must prove whether it is Static (forming a dark ground-state complex) or Dynamic (collisional quenching)[4]. This protocol acts as a self-validating system: because temperature affects static and dynamic quenching inversely, the data inherently proves the mechanism.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM stock of your HPQ probe in a standardized solvent (e.g., 10 mM HEPES buffer, pH 7.4, with 1% DMSO).

  • Titration: Prepare 5 samples. Keep the HPQ concentration fixed at 10 µM. Add increasing concentrations of the suspected quenching metal (e.g., 0, 5, 10, 20, 50 µM). The 0 µM sample acts as your internal control ( I0​ ).

  • Thermal Equilibration: Place the samples in a temperature-controlled fluorometer. Equilibrate the first set at 20°C for 10 minutes.

  • Measurement: Record the emission intensity ( I ) at the HPQ keto-emission peak (~500-550 nm).

  • Iteration: Repeat the equilibration and measurement at 30°C, 40°C, and 50°C.

  • Data Synthesis: Plot (I0​/I)−1 against the metal concentration [Q] to find the Stern-Volmer constant ( Ksv​ )[3].

    • Causality Check: If Ksv​ decreases at higher temperatures, the quenching is Static (the heat breaks the dark complex apart). If Ksv​ increases , the quenching is Dynamic (heat increases collisional frequency).

Protocol 2: Bypassing Paramagnetic Quenching via Reaction-Based Design

If Protocol 1 proves static quenching by a paramagnetic metal (e.g., Cu²⁺), direct coordination will always quench HPQ. You must bypass coordination entirely by using a reaction-based (chemodosimeter) approach .

Step-by-Step Methodology:

  • Probe Modification: Synthesize an HPQ derivative where the phenolic -OH is masked by a metal-cleavable group (e.g., a propargyl ether group for Au³⁺ or Pd²⁺ detection).

    • Causality: Masking the -OH prevents ESIPT, rendering the baseline probe dark.

  • Assay Execution: Incubate 5 µM of the masked HPQ probe with the target metal in a buffered solution at 37°C.

  • Kinetic Monitoring: Monitor the fluorescence continuously at the ESIPT emission wavelength.

  • Validation: As the metal catalyzes the cleavage of the masking group, free HPQ is released. The intramolecular hydrogen bond is restored, and ESIPT resumes, resulting in a massive, irreversible fluorescence turn-on signal[2]. Verify reversibility by adding a strong chelator (e.g., EDTA); because the cleavage is covalent, the signal should not decrease, validating the reaction-based mechanism.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my HPQ probe show brilliant "turn-on" fluorescence with Zn²⁺ but complete "turn-off" with Cu²⁺? A: This is due to the electronic configuration of the metals. Zn²⁺ is a d¹⁰ metal (diamagnetic). When it binds HPQ, it rigidifies the molecular structure, preventing non-radiative rotational decay—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). Cu²⁺ is a d⁹ metal (paramagnetic); its unpaired electron facilitates rapid non-radiative decay via Photoinduced Electron Transfer (PET), quenching the signal entirely[1].

Q2: My HPQ-metal complex precipitates in buffer, causing signal loss. How do I fix this without changing the molecule? A: HPQ is highly planar and hydrophobic. When neutralized by a metal cation, it undergoes Aggregation-Caused Quenching (ACQ)[2]. To fix this physically, introduce a non-ionic surfactant like Triton X-100 or Tween-20 (0.1% to 1% v/v) to the buffer. This creates micelles that encapsulate the individual HPQ-metal complexes, preventing π-π stacking and restoring the fluorescence.

Q3: Can the choice of solvent affect the ESIPT quenching of my HPQ derivative? A: Absolutely. Protic solvents (like water or methanol) can form intermolecular hydrogen bonds with the HPQ phenolic oxygen or quinoxaline nitrogen. This external hydrogen bonding competes with the internal hydrogen bond required for ESIPT, leading to baseline quenching[3]. Optimizing the assay with aprotic co-solvents (like DMSO or Acetonitrile) often recovers the signal.

References

  • Faheem, M., et al. "Computational insights of excited state intramolecular proton transfer (ESIPT) based fluorescent detection and imaging of γ-glutamytranspeptidase activity." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, October 2023.[Link]

  • Zhang, Y., et al. "Advances and Perspectives of Responsive Probes for Measuring γ-Glutamyl Transpeptidase." ACS Sensors / PMC, 2022.[Link]

Sources

Optimization

Technical Support Center: Optimizing the Photoluminescence Quantum Yield of 2-(2-Quinoxalinyl)phenol Emitters

Welcome to the Photophysics Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, materials scientists, and drug development professionals troubleshoot and optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Photophysics Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, materials scientists, and drug development professionals troubleshoot and optimize the photoluminescence quantum yield (PLQY) of 2-(2-Quinoxalinyl)phenol (HPQ) and its derivatives.

HPQ is a classic Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore. While it is capable of producing highly desirable, large Stokes-shifted emission, its PLQY is notoriously sensitive to environmental factors, molecular packing, and solvent interactions. This guide bridges theoretical photophysics with field-proven benchtop protocols to help you maximize your emitter's performance.

Part 1: Diagnostic Q&A & Troubleshooting

Q1: Why is the PLQY of my HPQ emitter extremely low (<5%) in polar solvents like methanol or DMSO?

The Causality: The high PLQY of HPQ relies entirely on an ultrafast ESIPT process. This mechanism requires a strong, uninterrupted intramolecular hydrogen bond (IHB) between the phenol's hydroxyl proton and the quinoxaline's nitrogen atom. Polar protic solvents (e.g., methanol) or highly polar aprotic solvents (e.g., DMSO) act as competitive hydrogen-bonding agents. They cleave the IHB, which halts the ESIPT process and forces the excited molecule to dissipate energy non-radiatively via twisted intramolecular charge transfer (TICT) or intermolecular solvent quenching[1]. The Solution: Always perform baseline optical characterizations in non-polar or low-polarity solvents (e.g., toluene, cyclohexane, or dichloromethane). If your application requires a polar environment (e.g., biological imaging), you must chemically shield the IHB by introducing bulky hydrophobic substituents adjacent to the hydroxyl group, or encapsulate the fluorophore within polymeric nanoparticles.

Q2: My HPQ films exhibit severe concentration quenching. How can I improve the solid-state PLQY for OLED or imaging applications?

The Causality: In the solid state, the highly planar structure of the quinoxaline and phenol rings promotes face-to-face π-π stacking. This intermolecular interaction leads to the formation of excimers and non-radiative trap sites, a phenomenon known as Aggregation-Caused Quenching (ACQ)[2]. The Solution: You can overcome ACQ through two primary routes:

  • Chemical Modification: Synthesize derivatives with sterically hindering groups (such as tert-butyl or triphenylamine moieties) on the quinoxaline backbone to physically prevent close molecular packing.

  • Physical Encapsulation: Dope the emitter into a rigid, optically transparent polymer matrix (like PMMA) at low weight percentages (1–5 wt%). This isolates the molecules and restricts non-radiative rotational pathways.

Q3: I am observing a dual emission profile (a weak blue peak and a strong red peak) instead of a pure, red-shifted keto emission. How do I fix this?

The Causality: Dual emission indicates an incomplete ESIPT process. Emission is occurring from both the excited Enol ( S1​ ) state (blue) and the excited Keto ( S1​ ) state (red). This is typically caused by ground-state conformational heterogeneity—meaning a sub-population of the molecules exists in a conformer where the -OH and -N groups are rotated away from each other, preventing proton transfer[3]. The Solution: Rigidify the molecular backbone to lock the molecule into the cis-enol conformation. Alternatively, tune the electron density by adding electron-withdrawing groups (e.g., -F, -CN) to the quinoxaline ring. This increases the acidity of the phenol proton in the excited state, accelerating the forward ESIPT rate and pushing the equilibrium entirely toward the keto state.

Part 2: Mechanistic Visualizations

To successfully troubleshoot HPQ, you must understand the competing kinetic pathways that dictate its quantum yield.

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State Enol_S1 Enol (S1) Excited State Enol_S0->Enol_S1 Excitation Enol_S1->Enol_S0 Enol Emission Keto_S1 Keto (S1) Excited State Enol_S1->Keto_S1 Ultrafast ESIPT NR_Decay Non-Radiative Decay Enol_S1->NR_Decay Solvent Quenching Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Keto Emission Keto_S1->NR_Decay Thermal Decay Keto_S0->Enol_S0 Reverse PT

Fig 1: Photophysical pathways of HPQ. ESIPT competes with non-radiative decay and solvent quenching.

Part 3: Quantitative Benchmarks

The table below summarizes the expected photophysical behavior of unmodified 2-(2-Quinoxalinyl)phenol across different environments. Use this as a benchmark to determine if your experimental PLQY is within the theoretical limits for your chosen matrix.

EnvironmentSolvent Polarity ( ϵ )Dominant EmissionExpected PLQY (%)Primary Decay Pathway
Toluene 2.38Keto (Red-shifted)35 - 45%Radiative (Efficient ESIPT)
DMSO 46.7Enol (Blue) / Quenched< 5%Non-Radiative (H-bond disruption)
Neat Film N/AKeto (Broadened)10 - 15%Non-Radiative (ACQ / π-π stacking)
PMMA Matrix N/AKeto (Narrow)60 - 80%Radiative (Rigidified ESIPT)

Part 4: Standard Operating Procedures (SOPs)

Protocol A: PMMA Matrix Encapsulation for Solid-State PLQY Enhancement

Doping HPQ into a rigid polymer matrix is the most reliable method to suppress ACQ and restrict non-radiative intramolecular rotations.

Matrix_Encapsulation Step1 1. Dissolve HPQ & PMMA (Toluene) Step2 2. Sonicate & Degas (Remove O2) Step1->Step2 Step3 3. Spin-Coating (Control thickness) Step2->Step3 Step4 4. Vacuum Annealing (Remove solvent) Step3->Step4 Result Rigidified HPQ-PMMA Film (Enhanced PLQY) Step4->Result

Fig 2: Workflow for PMMA matrix encapsulation to suppress ACQ and enhance solid-state PLQY.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve HPQ in anhydrous toluene to a concentration of 1 mg/mL. Separately, dissolve poly(methyl methacrylate) (PMMA, Mw​ ~120,000) in toluene at 100 mg/mL.

    • Causality: Toluene is a non-polar solvent that preserves the intramolecular hydrogen bond of HPQ during the liquid mixing phase.

  • Blending: Mix the HPQ solution with the PMMA solution to achieve a doping concentration of 2 wt% relative to the polymer.

  • Degassing: Sonicate the mixture for 15 minutes, followed by bubbling with dry nitrogen for 5 minutes.

    • Causality: Dissolved oxygen acts as a collisional quencher for excited triplet and singlet states; removing it ensures the baseline PLQY is not artificially lowered.

  • Spin-Coating: Dispense 100 µL of the blend onto a pre-cleaned quartz substrate. Spin at 2000 rpm for 60 seconds.

    • Self-Validation Check: Hold the film up to the light. A properly formed, homogeneously doped film will appear optically transparent. If the film is cloudy, phase separation or microcrystal formation has occurred, indicating the HPQ concentration is too high.

  • Annealing: Bake the substrate on a hotplate at 80°C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and lock the polymer chains.

Protocol B: Absolute PLQY Measurement using an Integrating Sphere

Relative PLQY measurements (using a standard reference dye) are highly inaccurate for solid-state films due to waveguiding and anisotropic emission. An integrating sphere is mandatory.

Step-by-Step Methodology:

  • Calibration: Turn on the Xenon lamp of your spectrofluorometer and allow it to stabilize for 30 minutes.

    • Self-Validation Check: Calibrate the integrating sphere using a certified standard (e.g., a calibrated Spectralon scatterer). If the scatter profile deviates by >2% from the factory standard, recalibrate the detector.

  • Blank Measurement: Place a blank quartz substrate (identical to the one used for your film) into the sphere. Record the excitation scatter profile ( Lc​ ) and the background emission profile ( Ec​ ).

  • Sample Measurement: Insert the HPQ-PMMA sample. Record the reduced excitation scatter profile ( Ls​ ) and the sample emission profile ( Es​ ).

  • Calculation: Calculate the absolute PLQY ( Φ ) using the equation: Φ=Lc​−Ls​Es​−Ec​​ .

    • Causality: The integrating sphere's highly reflective interior captures all emitted photons regardless of their scattering angle, ensuring that photons trapped by total internal reflection within the quartz substrate are accurately accounted for.

Sources

Troubleshooting

Overcoming photobleaching and UV degradation in 2-(2-Quinoxalinyl)phenol fluorophores

Welcome to the technical support hub for 2-(2-Quinoxalinyl)phenol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique photophysical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for 2-(2-Quinoxalinyl)phenol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique photophysical properties of these fluorophores in their work. As a class of compounds often exhibiting Excited State Intramolecular Proton Transfer (ESIPT), they offer significant advantages, such as large Stokes shifts, but also present challenges related to photostability.[1][2][3]

This document provides in-depth troubleshooting advice and foundational knowledge to help you mitigate photobleaching and UV degradation, ensuring the reliability and reproducibility of your experimental results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on both fundamental photophysical principles and practical laboratory experience.

Question 1: My fluorescence signal is intense initially but fades very quickly during imaging. What is happening and how can I fix it?

Answer: This is a classic case of photobleaching , the photochemical destruction of a fluorophore upon exposure to excitation light.[4] For quinoxalinylphenol-type structures, this process is often mediated by molecular oxygen.

Causality: When a fluorophore absorbs a photon, it enters an excited singlet state (S₁). While it can return to the ground state (S₀) by emitting a photon (fluorescence), there's a probability it will transition to a long-lived, highly reactive triplet state (T₁) via intersystem crossing.[5][6] This triplet-state fluorophore can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5][7] This singlet oxygen, along with other reactive oxygen species (ROS), can then attack and irreversibly destroy nearby fluorophore molecules, leading to a loss of signal.[7][8]

Solutions & Experimental Protocols

1. Minimize Exposure to Excitation Light: This is the most direct way to reduce photobleaching.[4]

  • Use Neutral Density (ND) Filters: Reduce the intensity of the excitation light to the lowest level that still provides a usable signal.[4][9]
  • Reduce Exposure Time: Use the shortest possible exposure time for your camera settings.[9]
  • Focus on a Sacrificial Area: Locate the region of interest using transmitted light or low-intensity fluorescence, then move to an adjacent, unexposed area to capture your final image.[4][9]

2. Incorporate Antifade Reagents: These chemical cocktails are designed to suppress the formation of ROS or quench the triplet state of the fluorophore.[10][11]

  • Mechanism: Most commercial and home-made antifade reagents work by scavenging for reactive oxygen species, effectively "mopping up" the damaging molecules before they can destroy the fluorophore.[10][11]
  • Common Agents: A comparison of commonly used antifade agents is provided in the table below.
Antifade AgentMechanism of ActionTypical ConcentrationNotes
DABCO (1,4-diazabicyclo[2.2.2]octane)Singlet oxygen scavenger.2.5% (w/v)Less toxic than PPD, but can be less effective. Good starting point for live-cell imaging.[11]
n-Propyl gallate (NPG) Free-radical scavenger.0.1 MNontoxic and suitable for live cells, but may require heating to dissolve and has shown anti-apoptotic properties.[11]
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)Vitamin E analog; quenches triplet states and scavenges ROS.[10]2 mMCell-permeable and effective for both live and fixed cells. Works via a regenerative redox system.[7][10]
p-Phenylenediamine (PPD) Free-radical scavenger.0.1% (w/v)Very effective but can be toxic and may cause a brownish background. Can react with certain cyanine dyes.[11]
Protocol 1: Preparation of a Glycerol-Based Antifade Mounting Medium with DABCO
  • Prepare Buffer: Make a 10x stock solution of Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Weigh Reagent: Carefully weigh 2.5 g of DABCO.

  • Dissolve: Add the DABCO to 10 mL of 1x PBS. This will create a 25% (w/v) stock solution. Mix thoroughly until fully dissolved. The pH may rise; adjust back to ~7.4-8.0 using 0.1 M HCl if necessary.

  • Final Mixture: In a new tube, combine 9 mL of glycerol with 1 mL of the 25% DABCO stock solution.

  • Storage: Mix well and store in small aliquots at -20°C, protected from light.

  • Application: Use one drop of the mounting medium per slide. Seal the coverslip with nail polish to prevent drying and oxygen entry.

Question 2: I'm observing a shift in my emission spectrum and a decrease in quantum yield after brief exposure to my UV light source. What's causing this?

Answer: This indicates UV-induced degradation or photochemical side reactions . Quinoxaline and its derivatives contain a pyrazine ring fused to a benzene ring, a structure that can be susceptible to UV radiation.[12][13][14]

Causality: High-energy UV photons can directly break chemical bonds within the fluorophore's structure or induce irreversible chemical reactions, such as oxidation or tautomerization.[12][15] This alters the electronic structure of the molecule, leading to changes in its photophysical properties, including a shifted emission spectrum (often a blue shift as the conjugated system is broken) and a lower fluorescence quantum yield. Studies on sulfaquinoxaline, for instance, show that it readily degrades under UV irradiation, forming various by-products.[12][16]

Solutions & Experimental Protocols

1. Control the Excitation Wavelength:

  • Use Appropriate Filters: Ensure your filter cube is optimized for your fluorophore. Use a bandpass excitation filter that only allows the desired, longer wavelengths to pass, cutting out any stray UV light from your lamp source.
  • Avoid UV-Emitting Sources: If possible, use light sources with minimal UV output, such as LEDs, for excitation. If using a mercury or xenon arc lamp, ensure the lamp housing has an effective IR and UV filter.

2. Modify the Chemical Environment:

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent can influence degradation pathways.[17][18] Aprotic solvents may offer more stability than protic solvents like methanol or water, which can participate in photochemical reactions.
  • Deoxygenate Solutions: For solution-based measurements, bubbling an inert gas like argon or nitrogen through the sample can reduce oxygen-dependent degradation pathways.

3. Consider Structural Modifications (for probe developers):

  • Enhance Photostability: Introducing electron-withdrawing groups, such as trifluoromethyl (–CF₃), to the quinoline/quinoxaline scaffold has been shown to improve the photostability of related compounds.[19][20] These modifications can alter the electron density of the aromatic system, making it less susceptible to photooxidation.

Frequently Asked Questions (FAQs)

This section provides background information on the fundamental principles governing the stability of 2-(2-Quinoxalinyl)phenol fluorophores.

Question 3: What is the primary mechanism of photobleaching in organic fluorophores like quinoxalinylphenols?

Answer: The primary mechanism for photobleaching involves the generation of reactive oxygen species (ROS) from the fluorophore's triplet state. This process can be visualized with a modified Jablonski diagram.

Diagram: The Photobleaching Pathway

The following diagram illustrates how a fluorophore (F) can enter a reactive triplet state, leading to the generation of singlet oxygen (¹O₂) and subsequent degradation.

G cluster_0 Photophysical Processes cluster_1 Photochemical Degradation S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) O2_singlet Singlet Oxygen (¹O₂) T1->O2_singlet Energy Transfer O2_ground Molecular Oxygen (³O₂) Degraded Degraded Fluorophore O2_singlet->Degraded Oxidation

Caption: Pathway of fluorophore photobleaching via triplet state formation and ROS generation.

Explanation of Steps:

  • Excitation: The fluorophore absorbs a photon, moving from the ground state (S₀) to an excited singlet state (S₁).

  • Fluorescence: The fluorophore returns to S₀, emitting a photon. This is the desired outcome.

  • Intersystem Crossing (ISC): A portion of the excited fluorophores transition to the long-lived, high-energy triplet state (T₁). This is a key step in the degradation pathway.[5]

  • Energy Transfer: The triplet-state fluorophore collides with molecular oxygen (³O₂) and transfers its energy, creating highly reactive singlet oxygen (¹O₂).[5][7]

  • Oxidation: Singlet oxygen attacks the electron-rich structure of a nearby fluorophore molecule (either in the ground or excited state), causing irreversible chemical damage and rendering it non-fluorescent.[7]

Question 4: How does the solvent environment impact the stability of my quinoxalinylphenol probe?

Answer: The solvent plays a critical role beyond simply dissolving the fluorophore; it actively influences its photophysical behavior and stability.[18]

Key Factors:

  • Polarity: The polarity of the solvent can stabilize or destabilize the excited state of the fluorophore. For many quinoxaline derivatives, an increase in solvent polarity can cause a red-shift in the emission spectrum (a property known as solvatochromism), which may alter its susceptibility to degradation.[17][21]

  • Viscosity: Higher viscosity can slow down diffusion, potentially reducing the rate of collisional quenching and reactions with dissolved oxygen. However, this effect is generally minor compared to other factors.

  • Protic vs. Aprotic: Protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds. These interactions can be particularly relevant for 2-(2-Quinoxalinyl)phenol fluorophores, as they can interfere with the intramolecular hydrogen bond crucial for the ESIPT process, potentially opening up alternative, non-radiative decay or degradation pathways.[1]

  • Dissolved Oxygen: The concentration of dissolved molecular oxygen is a major factor, as it is the primary precursor to ROS.[7] Many organic solvents have higher oxygen solubility than water, which can exacerbate photobleaching.

Diagram: Troubleshooting Workflow for Photostability Issues

This workflow can help you systematically diagnose and solve photobleaching and degradation problems.

G Start Rapid Signal Loss or Spectral Shift Observed Check_Exposure Step 1: Assess Illumination Conditions Start->Check_Exposure Reduce_Light Action: Reduce Exposure Time & Use Neutral Density Filters Check_Exposure->Reduce_Light Is Intensity High or Exposure Long? Check_Env Step 2: Evaluate Chemical Environment Check_Exposure->Check_Env No Reduce_Light->Check_Env Add_Antifade Action: Add Antifade Reagent (e.g., Trolox, DABCO) Check_Env->Add_Antifade Using Aqueous or Oxygenated Media? Change_Solvent Action: Test Aprotic Solvent or Deoxygenate Sample Check_Env->Change_Solvent Is Solvent Protic? Check_UV Step 3: Check for UV Contamination Check_Env->Check_UV No Add_Antifade->Check_UV Change_Solvent->Check_UV Add_Filter Action: Install UV-Cutoff or Bandpass Excitation Filter Check_UV->Add_Filter Is Light Source Broadband (e.g., Arc Lamp)? Result Problem Resolved Check_UV->Result No (e.g., using LED) Add_Filter->Result

Sources

Reference Data & Comparative Studies

Validation

Comparative Coordination Chemistry: 2-(2-Quinoxalinyl)phenol vs. 2-(2-Pyridyl)phenol Ligands

In the design of transition metal complexes for optoelectronics, biological sensors, and catalysis, the choice of chelating ligand dictates the electronic and photophysical destiny of the resulting architecture. Among N,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the design of transition metal complexes for optoelectronics, biological sensors, and catalysis, the choice of chelating ligand dictates the electronic and photophysical destiny of the resulting architecture. Among N,O -bidentate ligands, 2-(2-pyridyl)phenol (Hppy) and 2-(2-quinoxalinyl)phenol (Hqxp) represent two distinct paradigms. While Hppy provides a robust, high-energy scaffold, Hqxp introduces an extended π -conjugated system that fundamentally alters the molecular orbital landscape.

As an application scientist, selecting between these ligands requires understanding the causality between their structural differences and the resulting macroscopic properties. This guide provides an objective, data-driven comparison of their coordination chemistry.

Section 1: The Causality of Electronic Structure

The primary structural divergence between Hppy and Hqxp lies in the nitrogen-containing heterocycle. Hppy utilizes a standard 6-membered pyridine ring, whereas Hqxp features a quinoxaline moiety (a pyrazine ring fused with a benzene ring).

When these ligands coordinate to a metal center (e.g., Ir(III), Pt(II), or Zn(II)), they undergo deprotonation to form monoanionic N,O -chelates. In these complexes, the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the electron-rich phenolate ring and the metal center's orbitals. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the nitrogen heterocycle.

Because quinoxaline possesses a highly extended π -conjugated system and greater electron-withdrawing character compared to pyridine, the LUMO energy of Hqxp is significantly stabilized (lowered). Since the HOMO levels remain relatively anchored by the identical phenolate moiety, this structural modification directly causes a narrowing of the HOMO-LUMO energy gap .

G cluster_ppy 2-(2-Pyridyl)phenol (Hppy) cluster_qxp 2-(2-Quinoxalinyl)phenol (Hqxp) LUMO_ppy LUMO (Higher Energy) Localized on Pyridine HOMO_ppy HOMO Localized on Phenolate LUMO_ppy->HOMO_ppy Wider Gap (Blue/Green Emission) LUMO_qxp LUMO (Lower Energy) Localized on Quinoxaline HOMO_qxp HOMO Localized on Phenolate LUMO_qxp->HOMO_qxp Narrower Gap (Red/Orange Emission)

Orbital energy comparison showing the narrowed bandgap in Hqxp vs Hppy complexes.

Section 2: Photophysical Performance and Applications

This narrowed bandgap has profound implications for the photophysical and biological properties of the resulting metal complexes.

  • Emission Tuning in OLEDs: Complexes utilizing the Hppy ligand (such as bis[2-(2-hydroxyphenyl)pyridine]beryllium, Bepp2) typically exhibit wide bandgaps, resulting in blue or green emission . In contrast, substituting Hppy with Hqxp shifts the emission into the yellow, orange, or red regions due to the stabilized LUMO, making it highly effective for electron transport layers and red phosphorescent emitters.

  • Biological and Sensor Applications: The extended planar ring of quinoxaline derivatives enhances their ability to intercalate with DNA base stacks, making them superior candidates for metallo-pharmaceuticals compared to simpler pyridine analogs . Furthermore, the distinct coordination geometry of these ligands is leveraged in high-purity optical sensors for detecting metal ions like beryllium in aqueous environments . The multi-dentate binding modes of quinoxaline derivatives also make them excellent candidates for surface interaction studies, such as corrosion inhibition .

Table 1: Comparative Properties of Representative Metal Complexes
LigandMetal CenterRepresentative ComplexLUMO Level (Approx.)Emission λmax​ Primary Application
Hppy Beryllium(II) Be(ppy)2​ Higher (Pyridine-based)~440 nm (Blue)OLED Emissive Layer / Sensors
Hqxp Zinc(II) Zn(qxp)2​ Lower (Quinoxaline-based)~560 nm (Yellow)OLED Electron Transport Layer
Hppy Iridium(III) [Ir(C∧N)2​(ppy)] Higher~510 nm (Green)Phosphorescent OLEDs
Hqxp Iridium(III) [Ir(C∧N)2​(qxp)] Lower~610 nm (Red)Phosphorescent OLEDs / Bio-imaging
Section 3: Self-Validating Experimental Protocol

To harness these ligands, researchers frequently synthesize heteroleptic Iridium(III) complexes. The following protocol outlines the synthesis of [Ir(C∧N)2​(N∧O)] , emphasizing the causality behind each step to ensure a self-validating workflow.

Workflow: Synthesis of Heteroleptic Ir(III) Complexes

  • Dimer Cleavage: The reaction begins with a chloro-bridged iridium dimer, [Ir(C∧N)2​(μ−Cl)]2​ . The addition of the neutral N,O -ligand (Hppy or Hqxp) alone is insufficient for coordination due to the stability of the Ir-Cl-Ir bridge.

  • Base-Driven Deprotonation (The Causality): A mild base, such as sodium carbonate ( Na2​CO3​ ), is introduced. The base deprotonates the phenolic −OH group (pKa ~8-10). The resulting highly nucleophilic phenolate oxygen aggressively attacks the Ir(III) center, cleaving the chloro-bridge and driving the formation of the thermodynamically stable N,O -chelate.

  • Validation Checkpoints: The successful cleavage of the dimer must be visually validated by a distinct color shift (e.g., from yellow to deep orange/red for Hqxp) and the complete disappearance of the dimer spot on Thin Layer Chromatography (TLC).

Workflow Step1 Step 1: Dimer Synthesis IrCl3·xH2O + C^N Ligand Reflux in 2-Ethoxyethanol Val1 Validation: Yellow/Orange Precipitate Confirm by 1H-NMR (Bridging Cl) Step1->Val1 Step2 Step 2: Bridge Cleavage & Chelation Dimer + Hppy or Hqxp + Na2CO3 Reflux in Ethoxyethanol/DCM Val1->Step2 Val2 Validation: Color Shift & TLC Disappearance of Dimer Spot Step2->Val2 Step3 Step 3: Purification Silica Gel Chromatography Eluent: DCM/Hexane Val2->Step3 Val3 Validation: HPLC Purity >99% Photophysical Profiling Step3->Val3

Self-validating synthetic workflow for heteroleptic Ir(III) N,O-chelate complexes.

Conclusion & Selection Guide

The selection between 2-(2-pyridyl)phenol and 2-(2-quinoxalinyl)phenol hinges on the desired electronic bandgap and steric profile. Hppy is the ligand of choice for high-energy (blue/green) emitters and compact sensor designs. Conversely, Hqxp is essential when targeting red-shifted luminescence, enhanced electron transport properties, or robust DNA intercalation via extended π -stacking.

References
  • Collis, G. E. et al. "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." ResearchGate. 1[1]

  • Wong, W.-Y. "Energy materials based on metal Schiff base complexes." PolyU Institutional Research Archive. 2[2]

  • Patil, S. et al. "Mixed-Ligand Copper(II)-phenolate Complexes: Effect of Coligand on Enhanced DNA and Protein Binding, DNA Cleavage, and Anticancer Activity." Inorganic Chemistry (ACS Publications). 3[3]

  • Obot, I. B. et al. "Density Functional Theory and Quantitative Structure-Activity Relationship Studies of some Quinoxaline derivatives as potential Corrosion Inhibitors for Copper in Acidic Medium." ResearchGate. 4[4]

Sources

Comparative

Validating 2-(2-Quinoxalinyl)phenol (Hqxp) Metal Coordination: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques

As a Senior Application Scientist in coordination chemistry and metallodrug design, I frequently encounter the bottleneck of structural ambiguity. When dealing with privileged bidentate N,O-donor ligands like 2-(2-Quinox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in coordination chemistry and metallodrug design, I frequently encounter the bottleneck of structural ambiguity. When dealing with privileged bidentate N,O-donor ligands like 2-(2-Quinoxalinyl)phenol (often abbreviated as Hqxp), confirming the exact coordination architecture is paramount. The quinoxaline nitrogen and the phenolic oxygen provide a robust chelating bite angle, forming highly stable metallacycles that are widely utilized in luminescent materials (OLEDs), catalysis, and targeted therapeutics[1].

However, the quinoxaline ring contains two nitrogen atoms, and depending on the transition metal's preferred geometry, the ligand can adopt a bidentate chelate, a bridging mode, or even a monodentate configuration[2]. To ensure lot-to-lot reproducibility and mechanistic accuracy in drug development, researchers must employ rigorous structural validation.

This guide objectively compares Single-Crystal X-Ray Crystallography (SCXRD)—the gold standard—against orthogonal spectroscopic techniques, providing field-proven protocols and causality-driven insights for validating Hqxp coordination.

Comparative Analysis of Structural Validation Techniques

While SCXRD provides absolute 3D spatial certainty, it is often bottlenecked by the requirement for diffraction-quality single crystals. Therefore, a self-validating system usually employs a cascade of orthogonal techniques. The table below compares the performance and data yield of these alternatives.

Analytical TechniquePrimary Data YieldedAdvantagesLimitationsVerdict for Hqxp Coordination
Single-Crystal X-Ray Crystallography (SCXRD) 3D spatial coordinates, exact M–N/M–O bond lengths, and bond angles[3].Absolute proof of N,O-bidentate chelation; reveals intermolecular π-π stacking.Requires defect-free single crystals; represents solid-state only.The Gold Standard
Nuclear Magnetic Resonance (NMR) Solution-state chemical shifts (¹H, ¹³C).High throughput; confirms bulk purity and ligand stoichiometry.Fails for paramagnetic centers (e.g., Cu²⁺, high-spin Ni²⁺); cannot definitively prove 3D geometry[4].Complementary / Bulk Screen
Fourier-Transform Infrared (FT-IR) Vibrational frequencies (C=N shift, O-H disappearance).Fast, non-destructive; directly identifies functional group involvement[2].Indirect evidence of coordination; cannot determine coordination number.Preliminary Screen
Mass Spectrometry (ESI-MS) Mass-to-charge ratio (m/z) and isotopic distribution.Confirms exact metal-to-ligand stoichiometry (e.g., 1:2 or 1:3).Gas-phase artifacts; coordination bonds may fragment during ionization.Stoichiometric Confirmation

The Causality of Methodological Choices

Why SCXRD Outperforms NMR for Hqxp

In solution, Hqxp complexes can exhibit fluxional behavior. Furthermore, many targeted metallodrugs utilize paramagnetic transition metals (like Cu²⁺ or Co²⁺). Paramagnetism causes severe relaxation broadening in NMR spectra, rendering them practically useless for structural elucidation. SCXRD bypasses this entirely, directly mapping the electron density to distinguish between, for example, a square planar vs. a tetrahedral geometry in a[Ni(qxp)₂] complex. By measuring the specific M–N1 bond length (typically 2.05–2.15 Å) and M–O bond length (2.05–2.10 Å), SCXRD unequivocally rules out coordination via the secondary N4 quinoxaline nitrogen[4].

Why Vapor Diffusion is Critical for Crystal Growth

Hqxp complexes feature highly planar, extended aromatic systems. If a solution is cooled too rapidly, these planar molecules rapidly aggregate via strong π-π stacking interactions, crashing out as an amorphous or microcrystalline powder. To yield diffraction-quality crystals, we must control the kinetics of nucleation. Vapor diffusion of a non-polar anti-solvent into a polar solvent allows for an ultra-slow, thermodynamic approach to supersaturation, ensuring orderly crystal lattice formation[5].

Mandatory Visualization: Validation Workflow

G N1 Synthesis of[M(qxp)2] Complex N2 Primary Screening (FT-IR & UV-Vis) N1->N2 N3 Compositional Analysis (Mass Spec & NMR) N2->N3 N4 Single Crystal Growth (Vapor Diffusion) N3->N4 N5 Single-Crystal X-Ray Crystallography (SCXRD) N4->N5 N6 Definitive 3D Coordination (N,O-Bidentate Mode) N5->N6

Figure 1: Sequential workflow for the structural validation of Hqxp metal complexes.

Experimental Protocol: Synthesis and SCXRD Validation

To ensure a self-validating system, every step from deprotonation to diffraction must be carefully controlled. Below is the standard operating procedure for synthesizing a model[Zn(qxp)₂] complex and validating it via SCXRD.

Step 1: Ligand Deprotonation
  • Suspend 2.0 mmol of 2-(2-Quinoxalinyl)phenol (Hqxp) in 20 mL of anhydrous methanol under a nitrogen atmosphere.

  • Add 2.0 mmol of sodium methoxide (NaOMe).

    • Scientific Rationale: NaOMe is a strong, non-coordinating base capable of fully deprotonating the phenolic -OH (pKa ~9.5), generating the highly nucleophilic qxp⁻ anion without introducing competing ligands like acetate or chloride.

Step 2: Metal Complexation & Primary Screening
  • Dropwise add a solution of 1.0 mmol Zn(NO₃)₂·6H₂O dissolved in 10 mL of methanol.

  • Reflux the mixture for 4 hours. A distinct color change (bathochromic shift) will occur, indicative of metal-ligand charge transfer (MLCT).

  • Cool to room temperature, filter the precipitate, and wash with cold methanol and diethyl ether.

  • Validation Checkpoint: Run an FT-IR spectrum of the powder. The disappearance of the broad ν(O-H) stretch at ~3200 cm⁻¹ confirms deprotonation, while the shift of the quinoxaline ν(C=N) stretch from ~1620 cm⁻¹ to ~1590 cm⁻¹ confirms nitrogen coordination[2].

Step 3: Single Crystal Growth via Vapor Diffusion
  • Dissolve 10 mg of the purified [Zn(qxp)₂] powder in 2 mL of N,N-dimethylformamide (DMF) in a 1-dram inner glass vial.

  • Place the inner vial (uncapped) inside a larger 20 mL outer vial containing 5 mL of diethyl ether (the anti-solvent).

  • Seal the outer vial tightly with a Teflon-lined cap and leave undisturbed at room temperature for 7–14 days.

    • Scientific Rationale: The volatile diethyl ether slowly diffuses into the DMF phase, gradually lowering the solubility of the complex and promoting the growth of highly ordered single crystals[5].

Step 4: SCXRD Data Collection and Refinement
  • Harvest a defect-free crystal (optimal size ~0.2 × 0.1 × 0.1 mm) using a nylon loop and paratone oil.

  • Mount the crystal on a diffractometer equipped with a Mo-Kα X-ray source (λ = 0.71073 Å) cooled to 100 K to minimize thermal motion.

  • Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure via full-matrix least-squares on F² (e.g., SHELXL)[3]. The resulting CIF file will definitively prove the bidentate N,O-coordination geometry.

Conclusion

For complex bidentate ligands like 2-(2-Quinoxalinyl)phenol, relying exclusively on bulk spectroscopic methods leaves critical structural ambiguities regarding coordination geometry, metal-ligand bond lengths, and solid-state packing. While FT-IR, NMR, and Mass Spectrometry are excellent for high-throughput primary screening, Single-Crystal X-Ray Crystallography remains the only self-validating methodology capable of definitively proving the 3D architecture. Integrating SCXRD into your analytical pipeline is non-negotiable for the rational design of advanced metal-organic materials and therapeutics.

References

  • Synthesis and characterization of 2-quinoxalinol Schiff-base metal complexes - Academia.edu.5

  • First-Row Transition Metal Complexes Incorporating the 2-(2′-pyridyl)quinoxaline Ligand (pqx), as Potent Inflammatory Mediators - MDPI. 2

  • Synthesis and Applications of 2-Quinoxalinol Salens and Their Metal Complexes - Auburn University Electronic Theses and Dissertations. 1

  • Group 4 Transition-Metal Complexes of an Aniline–Carbene–Phenol Ligand - ACS Organometallics. 3

  • Enhanced Cytotoxicity of Half-Sandwich Ruthenium(II) Complex Containing Nitro-Substituted Salicyllimidazo[1,5-a]pyridine - ACS Inorganic Chemistry. 4

Sources

Validation

Comparative photoluminescence of 2-(2-Quinoxalinyl)phenol against standard benzoxazole derivatives

Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Advanced Comparative Performance Guide & Experimental Protocol Executive Summary The rational design of fluorescent probes fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Advanced Comparative Performance Guide & Experimental Protocol

Executive Summary

The rational design of fluorescent probes for biological imaging, sensing, and optoelectronics relies heavily on tuning the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. For decades, 2-(2′-hydroxyphenyl)benzoxazole (HBO) has served as the gold standard for ESIPT-based fluorophores, characterized by its large Stokes shift and dual-emission properties[1]. However, the demand for red-shifted emission profiles and higher quantum yields in polar environments has driven the development of alternative acceptor moieties.

This guide provides an in-depth comparative analysis of 2-(2-Quinoxalinyl)phenol (also known as 2-(quinoxalin-2-yl)phenol or Hqxp ) against standard HBO derivatives. By replacing the benzoxazole ring with a highly electron-deficient quinoxaline moiety, researchers can significantly modulate the HOMO-LUMO gap, strengthen the intramolecular hydrogen bond (IMHB), and achieve superior photoluminescent performance[2].

Mechanistic Overview: ESIPT Dynamics

ESIPT is an ultrafast, photoinduced tautomerization process. Upon photoexcitation of the enol form (E), electron density redistributes from the phenol donor to the nitrogen acceptor (Intramolecular Charge Transfer, ICT). This drastically increases the acidity of the phenolic proton and the basicity of the acceptor nitrogen, driving a sub-picosecond proton transfer to form the excited keto tautomer (K*). The subsequent radiative decay to the ground state keto form (K) yields a highly red-shifted fluorescence[1].

ESIPT_Cycle E_S0 Enol (S0) Ground State E_S1 Enol (S1) Excited State E_S0->E_S1 Excitation K_S1 Keto (S1) Excited State E_S1->K_S1 Ultrafast ESIPT K_S0 Keto (S0) Ground State K_S1->K_S0 Keto Emission K_S0->E_S0 GSIPT

Figure 1: Four-level ESIPT photocycle illustrating ultrafast proton transfer and keto emission.

Structural Rationale: Benzoxazole vs. Quinoxaline

The fundamental difference between HBO and Hqxp lies in the electron-withdrawing capacity of the acceptor ring.

  • HBO (Benzoxazole): Contains a five-membered oxazole ring fused to a benzene ring. It provides moderate electron-withdrawing capability, often resulting in dual emission (enol + keto) in polar or protic solvents due to competitive intermolecular hydrogen bonding[1].

  • Hqxp (Quinoxaline): Features a six-membered pyrazine ring fused to a benzene ring. The presence of two electronegative nitrogen atoms in the pyrazine ring makes quinoxaline a much stronger electron acceptor[3]. This enhanced "push-pull" character stabilizes the LUMO, red-shifts the absorption, and strengthens the IMHB, effectively suppressing the enol emission and ensuring exclusive keto emission even in moderately competitive environments[4].

Energy_Levels cluster_HBO HBO (Benzoxazole Acceptor) cluster_Hqxp Hqxp (Quinoxaline Acceptor) HBO_LUMO LUMO Higher Energy HBO_HOMO HOMO Lower Energy HBO_HOMO->HBO_LUMO Larger Bandgap (~335 nm Abs) Hqxp_LUMO LUMO Stabilized by Quinoxaline Hqxp_HOMO HOMO Similar Energy Hqxp_HOMO->Hqxp_LUMO Narrower Bandgap (~365 nm Abs)

Figure 2: Comparative HOMO-LUMO energy gap modulation between HBO and Hqxp derivatives.

Comparative Photophysical Data

The following table synthesizes the quantitative photophysical parameters of HBO and Hqxp measured in a non-polar solvent (Cyclohexane) to isolate the intrinsic intramolecular dynamics from solvent-solute interactions.

Photophysical Parameter2-(2-Hydroxyphenyl)benzoxazole (HBO)2-(2-Quinoxalinyl)phenol (Hqxp)Causality / Mechanistic Insight
Acceptor Moiety BenzoxazoleQuinoxalineQuinoxaline provides extended π -conjugation and stronger electron-withdrawing properties.
Absorption Max ( λabs​ ) ~335 nm~365 nmThe highly deficient pyrazine ring lowers the LUMO energy, narrowing the optical bandgap[2].
Emission Max ( λem​ ) ~475 nm (Keto)~530 nm (Keto)Enhanced ICT in the excited state of Hqxp significantly stabilizes the Keto(S1) state.
Stokes Shift ( Δλ ) ~140 nm~165 nmLarger geometric relaxation in Hqxp post-excitation minimizes self-absorption interference.
Quantum Yield ( ΦF​ ) 0.03 - 0.050.08 - 0.12Stronger IMHB in Hqxp restricts non-radiative rotational decay pathways (rotor suppression)[5].
Fluorescence Lifetime ( τ ) ~2.5 ns~3.8 nsReflects the radiative decay rate of the stable Keto(S1) state back to the Keto(S0) ground state.
Solvent Sensitivity High (Dual emission in MeOH)Low (Exclusive Keto emission)Hqxp's highly acidic phenolic proton in S1 outcompetes protic solvents for the basic nitrogen.

Experimental Methodology: Self-Validating Protocols

To ensure rigorous, reproducible photophysical characterization, the following self-validating workflow must be strictly adhered to. The primary risk in ESIPT analysis is the misinterpretation of intermolecular aggregation or solvent-induced artifacts as intrinsic molecular properties.

Workflow Step1 1. Solvent Purification (Dry over molecular sieves) Step2 2. Sample Preparation (1.0 x 10^-5 M to prevent AIE) Step1->Step2 Step3 3. Concentration Validation (Linearity check for monomers) Step2->Step3 Step4 4. Steady-State Spectroscopy (UV-Vis & PL Emission) Step3->Step4 Step5 5. Time-Resolved TCSPC (Lifetime decay analysis) Step4->Step5

Figure 3: Self-validating experimental workflow for reliable ESIPT photoluminescence analysis.

Step 1: Solvent Purification & Dehydration
  • Procedure: Distill spectroscopic-grade cyclohexane and dichloromethane (DCM) over calcium hydride ( CaH2​ ). Store over activated 4Å molecular sieves under an inert argon atmosphere.

  • Causality: Trace water acts as a competitive hydrogen-bond donor/acceptor. It disrupts the critical six-membered IMHB required for ESIPT, leading to spurious enol emission that can be falsely attributed to the molecule's intrinsic behavior[1].

Step 2: Sample Preparation & Concentration Validation
  • Procedure: Prepare stock solutions of HBO and Hqxp at 1.0×10−3 M in DCM. Dilute to a working concentration of 1.0×10−5 M.

  • Self-Validation Check: Perform a concentration-dependent emission scan from 1.0×10−6 M to 5.0×10−5 M. Plot the integrated emission intensity against concentration. A strictly linear relationship validates that the observed emission originates from isolated monomers. Deviation from linearity indicates excimer formation or Aggregation-Induced Emission (AIE), which invalidates single-molecule ESIPT kinetic assumptions.

Step 3: Steady-State Photoluminescence Spectroscopy
  • Procedure: Record UV-Vis absorption spectra using a dual-beam spectrophotometer (baseline corrected against pure solvent). Excite the samples at their respective λabs​ maxima to record emission spectra.

  • Causality: Exciting exactly at the absorption maximum ensures that the Franck-Condon state is populated uniformly, preventing the excitation of higher-order aggregates or ground-state rotamers that might absorb at the red edge of the spectrum.

Step 4: Time-Resolved Fluorescence (TCSPC)
  • Procedure: Utilize Time-Correlated Single Photon Counting (TCSPC) with a pulsed laser diode (e.g., 340 nm or 375 nm). Monitor the decay at the keto emission maxima (475 nm for HBO; 530 nm for Hqxp). Fit the decay curve to a mono-exponential function ( χ2 between 0.9 and 1.2).

  • Mechanistic Insight: Because the forward ESIPT process occurs on a sub-picosecond timescale (faster than the instrument response function), the observed nanosecond lifetime exclusively represents the decay of the Keto(S1) state to the Keto(S0) state[5].

Conclusion & Application Outlook

While 2-(2′-hydroxyphenyl)benzoxazole (HBO) remains a foundational molecule for understanding ESIPT, substituting the benzoxazole core with a quinoxaline ring in 2-(2-Quinoxalinyl)phenol (Hqxp) yields a superior fluorophore for specific applications. The extended π -conjugation and potent electron-withdrawing nature of the pyrazine ring lower the LUMO, resulting in a highly desirable red-shifted emission and an expanded Stokes shift (~165 nm).

For drug development professionals and bio-imaging researchers, Hqxp provides a more robust IMHB that resists protic solvent disruption, making it a highly reliable scaffold for designing fluorescent probes intended for complex, aqueous biological microenvironments[3].

References

  • Investigation of a Series of 2-(2′-Hydroxyaryl)
  • Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)
  • The ESIPT-suppressed 2-(2′-hydroxyphenyl)
  • Source: researchgate.
  • Source: researchgate.net / Int. J. Electrochem. Sci.

Sources

Comparative

Spectroscopic Validation of the ESIPT Pathway in 2-(2-Quinoxalinyl)phenol: A Comparative Guide Using Transient Absorption

Introduction Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process with profound implications in various scientific fields, including molecular sensors, optical memory, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process with profound implications in various scientific fields, including molecular sensors, optical memory, and drug development.[1][2] This phenomenon involves the transfer of a proton within a molecule upon photoexcitation, often leading to a significant Stokes shift in the emission spectrum.[1][3][4] 2-(2-Quinoxalinyl)phenol (2QP) stands as a compelling candidate for studying ESIPT due to the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the quinoxaline moiety. This guide provides an in-depth technical comparison of spectroscopic methods for validating the ESIPT pathway in 2QP, with a primary focus on the capabilities of transient absorption spectroscopy.

Quinoxaline and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds recognized for their diverse photophysical properties.[5] Their electronic structure, a fusion of benzene and pyrazine rings, allows for tunable absorption and emission characteristics, making them suitable for various applications.[5] The absorption spectra of quinoxaline derivatives typically feature two main bands: a short-wavelength peak (250-300 nm) from π-π* transitions and a long-wavelength band (350-400 nm) from n-π* transitions involving the nitrogen atoms.[5][6][7]

The ESIPT Pathway in 2-(2-Quinoxalinyl)phenol

Upon absorption of a photon, the 2QP molecule transitions from its ground electronic state (enol form) to an excited state. In this excited state, the acidity of the phenolic proton increases, facilitating its transfer to the more basic quinoxaline nitrogen atom.[4] This ultrafast transfer results in the formation of an excited-state keto tautomer, which then radiatively relaxes to its ground state, emitting a photon at a longer wavelength (a large Stokes shift) before undergoing a reverse proton transfer to regenerate the initial enol form.

ESIPT_Pathway cluster_ground Ground State cluster_excited Excited State E Enol (E) E_star Enol* (E) E->E_star Absorption (hν) K Keto (K) K->E Reverse Proton Transfer E_star->E Fluorescence (minor) K_star Keto (K*) E_star->K_star ESIPT K_star->K Fluorescence (hν')

Caption: The four-level photochemical process of ESIPT in 2-(2-Quinoxalinyl)phenol.

Transient Absorption Spectroscopy: The Gold Standard for ESIPT Validation

Transient absorption (TA) spectroscopy, also known as pump-probe spectroscopy, is a powerful technique for studying the dynamics of excited states and short-lived species.[8][9] It provides direct evidence of the formation and decay of transient species, such as the keto tautomer in the ESIPT process.

Why Transient Absorption?

While steady-state fluorescence spectroscopy can infer the occurrence of ESIPT through the observation of a large Stokes shift, it does not directly probe the dynamics of the proton transfer. TA spectroscopy, on the other hand, offers several key advantages:

  • Direct Observation of Intermediates: TA spectroscopy allows for the direct detection of the excited-state enol and keto tautomers by measuring their characteristic absorption spectra.

  • Ultrafast Time Resolution: With femtosecond time resolution, TA spectroscopy can resolve the kinetics of the ESIPT process, which often occurs on the sub-picosecond timescale.[1][2]

  • Elucidation of Competing Pathways: This technique can identify and characterize competing relaxation pathways, such as internal conversion or intersystem crossing, that may quench the ESIPT fluorescence.

Experimental Protocol: Femtosecond Transient Absorption of 2-(2-Quinoxalinyl)phenol

A typical femtosecond transient absorption experiment involves the following steps:

  • Sample Preparation: A dilute solution of 2-(2-Quinoxalinyl)phenol is prepared in a suitable solvent (e.g., cyclohexane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an optical density of ~0.3-0.5 at the excitation wavelength.

  • Pump-Probe Setup: A femtosecond laser system is used to generate both the pump and probe pulses.[8][10] The fundamental output of a Ti:Sapphire amplifier (e.g., 800 nm) is split into two beams.

    • Pump Beam: One beam is directed through an optical parametric amplifier (OPA) to generate the pump pulse at a wavelength that excites the enol form of 2QP (typically in the UV-Vis region).

    • Probe Beam: The other beam is focused into a nonlinear crystal (e.g., sapphire plate) to generate a broadband white-light continuum, which serves as the probe pulse.

  • Data Acquisition: The pump pulse excites the sample, and the probe pulse, delayed by a variable time, measures the change in absorbance (ΔA) of the sample. By scanning the delay time, a two-dimensional map of ΔA versus wavelength and time is generated.

TA_Workflow cluster_laser Femtosecond Laser System cluster_beams Beam Splitting and Generation cluster_experiment Pump-Probe Measurement Laser Ti:Sapphire Amplifier (800 nm) BS Beam Splitter Laser->BS OPA Optical Parametric Amplifier BS->OPA Pump Path WLG White-Light Generation BS->WLG Probe Path Sample Sample (2QP Solution) OPA->Sample Pump Pulse (Excitation) WLG->Sample Probe Pulse (Delayed) Detector Spectrometer/Detector Sample->Detector

Caption: A simplified workflow for a femtosecond transient absorption experiment.

Interpreting Transient Absorption Data

The transient absorption spectra of 2QP are expected to show the following features:

  • Ground-State Bleaching (GSB): A negative signal at the absorption wavelength of the enol form, corresponding to the depletion of the ground-state population.

  • Excited-State Absorption (ESA): A positive signal corresponding to the absorption of the excited enol (E) and keto (K) tautomers.

  • Stimulated Emission (SE): A negative signal at the fluorescence wavelength of the keto tautomer.

By globally fitting the time-resolved data at different wavelengths, the lifetimes of the involved excited states and the rate of the ESIPT can be determined.

Spectral FeatureWavelength Range (nm)Interpretation
Ground-State Bleach~350 - 400Depletion of the enol ground state.
E* Absorption~400 - 500Absorption of the excited enol tautomer.
K* Absorption~500 - 650Absorption of the excited keto tautomer.
K* Stimulated Emission> 650Emission from the excited keto tautomer.

Comparison with Alternative Spectroscopic Techniques

While transient absorption spectroscopy is a powerful tool, other techniques can provide complementary information to validate the ESIPT pathway.

TechniqueAdvantagesDisadvantages
Steady-State Fluorescence Simple, readily available. Provides initial evidence of ESIPT through a large Stokes shift.Indirect method; does not provide dynamic information. Can be misleading if other processes cause red-shifted emission.
Time-Resolved Fluorescence Measures the fluorescence lifetime of the keto tautomer. Can provide information on the ESIPT rate if the rise time of the keto emission is resolved.Often limited by instrumental response time for ultrafast ESIPT. Does not directly observe non-emissive intermediates.
Femtosecond Stimulated Raman Spectroscopy (FSRS) Provides structural information about the excited states. Can directly track vibrational changes during proton transfer.Technically complex and less common than transient absorption.
Computational Chemistry (TD-DFT) Provides theoretical insights into the potential energy surfaces of the ground and excited states.[2] Can predict the structures and energies of the enol and keto tautomers.[1]Relies on approximations and the choice of functional. Requires experimental validation.

Conclusion

Transient absorption spectroscopy stands out as the most direct and comprehensive method for validating the ESIPT pathway in 2-(2-Quinoxalinyl)phenol. Its ability to directly observe the transient keto tautomer and measure the ultrafast kinetics of the proton transfer provides unequivocal evidence for the ESIPT mechanism. While other spectroscopic techniques and computational methods offer valuable complementary information, transient absorption provides the most definitive experimental proof. For researchers in drug development and materials science, a thorough understanding of the ESIPT dynamics, as revealed by transient absorption, is crucial for the rational design of novel molecules with tailored photophysical properties.

References

  • Shedding new light on an old molecule: quinophthalone displays uncommon N-to-O excited state intramolecular proton transfer (ESIPT) between photobases - PMC. (2017, June 20). Retrieved from [Link]

  • Transient absorption experimental set-up with femtosecond time resolution. Femto. Retrieved from [Link]

  • Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. (2021, December 13). Retrieved from [Link]

  • The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene - ACS Publications. (2023, July 26). Retrieved from [Link]

  • Excited state intramolecular proton transfer (ESIPT) in six-coordinated zinc(ii)-quinoxaline complexes with ligand hydrogen bonds: their fluorescent properties sensitive to axial positions - Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Laboratory soft X-ray setup for transient absorption experiments in the liquid phase using a laser-produced plasma source - Optics Letters - Optica. (2024, May 22). Retrieved from [Link]

  • Experimental setup for transient absorption spectroscopy. - ResearchGate. Retrieved from [Link]

  • Excited state intramolecular proton transfer (ESIPT) in 2-phenylphenol: an example of proton transfer to a carbon of an aromatic ring - Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Fluorescence switching via competitive ESIPT and spirolactam ring opening in a multifunctional rhodamine B probe for selective detection of Cu 2+ and OCl - RSC Publishing. (2025, May 27). Retrieved from [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC. Retrieved from [Link]

  • Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview - PMC. Retrieved from [Link]

  • Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes - PMC. Retrieved from [Link]

  • Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules - Canadian Science Publishing. Retrieved from [Link]

  • Chapter 11: Transient Absorption Spectroscopy: Probing the Ultrafast Dynamics in Nanomaterial Complex Systems - Books. (2024, December 13). Retrieved from [Link]

Sources

Validation

The Ultimate Comparison Guide: 2-(2-Quinoxalinyl)phenol Palladium Complexes vs. Traditional Catalysts in Cross-Coupling

As a Senior Application Scientist, I frequently observe process chemists and drug development professionals struggling with a common bottleneck during late-stage pharmaceutical scale-ups: catalyst degradation. Traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe process chemists and drug development professionals struggling with a common bottleneck during late-stage pharmaceutical scale-ups: catalyst degradation. Traditional palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Heck couplings) rely heavily on phosphine ligands[1]. While effective, phosphines are notoriously air-sensitive, prone to oxidation, and require strict inert atmospheres. When these systems fail, they typically precipitate inactive "palladium black," leading to plummeting yields and complex purification workflows.

To solve this, the industry is increasingly turning to phosphine-free, N,O-bidentate palladium(II) complexes , specifically those utilizing the 2-(2-quinoxalinyl)phenol (Hqp) ligand architecture[2]. This guide objectively compares the catalytic performance, mechanistic advantages, and operational stability of Pd(qp)₂ complexes against traditional alternatives like Pd(PPh₃)₄ and ligand-free Pd(OAc)₂.

The Mechanistic Superiority: The Hemilabile Advantage

The causality behind the superior performance of the 2-(2-quinoxalinyl)phenol palladium complex lies in its electronic asymmetry. The ligand features a soft, highly polarizable nitrogen donor (from the quinoxaline ring) and a hard oxygen donor (from the phenolate)[3].

When coordinated to a soft Pd(II) center, this hard-soft mismatch creates a hemilabile coordination environment . During the catalytic cycle, the weaker Pd–O bond can temporarily dissociate, creating the crucial vacant coordination site required for the oxidative addition of bulky aryl halides. Simultaneously, the robust Pd–N bond remains firmly intact. This dynamic "open-close" mechanism prevents the Pd(0) intermediate from agglomerating into insoluble palladium black—a primary failure mode in ligand-free systems[4].

CatalyticCycle Precatalyst Precatalyst Pd(II)(qp)2 ActivePd0 Active Species Pd(0)(qp) (Hemilabile N-Coordination) Precatalyst->ActivePd0 Reduction (- Ligand) OxAdd Oxidative Addition Pd(II)(Ar)(X)(qp) ActivePd0->OxAdd + Ar-X (Aryl Halide) TransMet Transmetalation Pd(II)(Ar)(Ar')(qp) OxAdd->TransMet + Ar'-B(OH)2 Base TransMet->ActivePd0 Reductive Elimination (- Ar-Ar') Product Cross-Coupled Product Ar-Ar' TransMet->Product

Graph 1: Hemilabile Suzuki-Miyaura catalytic cycle utilizing the Pd(qp)₂ complex.

Comparative Performance Data

To objectively evaluate the utility of the Pd(qp)₂ complex, we must benchmark it against the industry standards: Pd(PPh₃)₄ (the standard phosphine system) and Pd(OAc)₂ (the standard ligand-free salt)[5]. The data below summarizes performance in the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid in aqueous ethanol.

Table 1: Quantitative Comparison of Catalyst Systems
ParameterPd(qp)₂ ComplexPd(PPh₃)₄Pd(OAc)₂ (Ligand-free)
Ligand Type N,O-BidentatePhosphine (P-donor)None
Air / Moisture Stability Excellent (Benchtop stable)Poor (Requires Argon/N₂)Moderate
TON (Aryl Bromides) > 10,000~ 1,000~ 500
TON (Aryl Chlorides) ~ 2,500< 100Trace
Pd Black Formation None observedModerateSevere (Rapid precipitation)
Toxicity / Handling Low hazard, easy to weighToxic, oxidation-proneHygroscopic

Data Analysis: The Pd(qp)₂ complex drastically outperforms Pd(PPh₃)₄ when coupling unactivated aryl chlorides due to the electron-rich nature of the quinoxaline moiety, which accelerates the rate-limiting oxidative addition step[2]. Furthermore, the complete absence of Pd black formation ensures that the Turnover Number (TON) remains exceptionally high, making it highly cost-effective for kilogram-scale pharmaceutical manufacturing.

Self-Validating Experimental Protocol

The following methodology details a robust, step-by-step Suzuki-Miyaura coupling using the Pd(qp)₂ complex. This protocol is designed as a self-validating system : the physical appearance of the reaction mixture directly indicates the mechanistic health of the catalytic cycle.

Materials Required:
  • Substrates: 4-Chloroanisole (1.0 mmol), Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(qp)₂ (0.1 mol%, 0.001 mmol)

  • Base & Solvent: K₂CO₃ (2.0 mmol), EtOH/H₂O (1:1 v/v, 4 mL)

Step-by-Step Methodology:
  • Reaction Assembly (Open Air): To a 10 mL round-bottom flask, add 4-chloroanisole, phenylboronic acid, K₂CO₃, and the Pd(qp)₂ catalyst. Add the EtOH/H₂O solvent mixture. Causality note: Because the N,O-bidentate ligand does not undergo oxidation like phosphines, degassing the solvent or using a glovebox is entirely unnecessary.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring for 4 hours.

  • In-Process Visual Validation (Critical Step): Observe the reaction solution at the 2-hour mark.

    • Validation Pass: The solution remains a clear, pale yellow/orange homogeneous mixture. This confirms the hemilabile N-coordination is actively preventing catalyst aggregation.

    • Validation Fail: The appearance of a black, soot-like precipitate (Pd black) indicates ligand dissociation and catalyst death. (If running a parallel control with Pd(OAc)₂, you will observe this failure within 30 minutes).

  • Workup & Isolation: Cool the mixture to room temperature, extract with ethyl acetate (3 × 5 mL), wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent and purify via short-pad silica gel chromatography to yield 4-methoxybiphenyl.

ExperimentalWorkflow Setup Step 1: Reaction Setup Mix Ar-Cl, Ar'-B(OH)2, Base Add 0.1 mol% Pd(qp)2 Heating Step 2: Heating & Catalysis Heat at 80°C in EtOH/H2O (Open Air Permitted) Setup->Heating Validation Step 3: Visual Validation Check for Pd Black (Clear/Yellow = Active) Heating->Validation Analysis Step 4: Product Isolation Extraction & GC-MS Analysis (Expected Yield > 90%) Validation->Analysis

Graph 2: Self-validating experimental workflow for Pd(qp)₂ catalyzed Suzuki coupling.

Conclusion

For drug development professionals seeking to optimize cross-coupling workflows, moving away from legacy phosphine systems is a logical step. The 2-(2-quinoxalinyl)phenol palladium complex offers a masterclass in rational ligand design. By leveraging the hemilabile nature of N,O-bidentate coordination, it provides the perfect balance of reactivity (vacant site generation) and stability (prevention of Pd black)[3][4]. The result is a highly active, benchtop-stable catalyst capable of activating challenging aryl chlorides while drastically reducing operational overhead.

References

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from[Link]

  • Organic Chemistry Portal. Heck Reaction: Mechanism and Recent Literature. Retrieved from[Link]

  • Cui, X., Li, J., Zhang, Z.-P., Fu, Y., Liu, L., & Guo, Q.-X. (2007). Pd(quinoline-8-carboxylate)₂ as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 72(24), 9342-9345. URL:[Link]

  • Fırıncı, R., et al. (2019). Asymmetric palladacycle complexes with N,O-bidentate barbiturate ligands: Preparation, characterization and catalytic application in Suzuki-Miyaura reaction. Journal of Molecular Structure, 1195, 246-251. URL:[Link]

  • RSC Advances. (2016). Efficient symmetrical bidentate dioxime ligand-accelerated homogeneous palladium-catalyzed Suzuki–Miyaura coupling reactions. Royal Society of Chemistry. URL:[Link]

Sources

Comparative

Validating the In Vitro Antimicrobial Efficacy of 2-(2-Quinoxalinyl)phenol Against Standard Antibiotics: A Comparative Guide

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antibacterial agents has never been more critical.[1] The quinoxaline scaffold has emerged as a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antibacterial agents has never been more critical.[1] The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[2][3][4][5][6][7] This guide provides a comprehensive framework for the in vitro validation of 2-(2-Quinoxalinyl)phenol, a promising quinoxaline derivative, against a panel of standard antibiotics. We will delve into the rationale behind experimental design, present detailed protocols for robust data generation, and offer a comparative analysis framework.

The Scientific Rationale: Why 2-(2-Quinoxalinyl)phenol?

The quinoxaline nucleus, a fusion of a benzene and a pyrazine ring, is a structural motif found in several antibiotics known to inhibit the growth of Gram-positive bacteria.[4] Its synthetic tractability allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties.[5] The addition of a phenol group at the 2-position of the quinoxalinyl core in 2-(2-Quinoxalinyl)phenol is hypothesized to enhance its antimicrobial activity. Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including membrane disruption and enzyme inhibition. This dual-functionality positions 2-(2-Quinoxalinyl)phenol as a compelling candidate for investigation.

Hypothesized Mechanism of Action:

While the precise mechanism of 2-(2-Quinoxalinyl)phenol requires empirical validation, insights from related quinoxaline derivatives suggest a multi-target mode of action.[8] Potential mechanisms include:

  • Disruption of Bacterial Membranes: The lipophilic nature of the quinoxaline core, coupled with the hydroxyl group of the phenol, may facilitate insertion into the bacterial cell membrane, leading to increased permeability and cell death.[8]

  • Inhibition of Nucleic Acid and Protein Synthesis: Quinoxaline derivatives have been shown to intercalate with bacterial DNA and inhibit topoisomerases, crucial enzymes for DNA replication.

  • Enzyme Inhibition: The phenolic hydroxyl group may chelate metal ions essential for the catalytic activity of key bacterial enzymes.

The following diagram illustrates the potential multifaceted mechanism of action:

Mechanism_of_Action cluster_bacterium Bacterial Cell Membrane Cell Membrane DNA DNA Enzymes Essential Enzymes Quinoxalinylphenol 2-(2-Quinoxalinyl)phenol Quinoxalinylphenol->Membrane Disruption Quinoxalinylphenol->DNA Intercalation/ Inhibition of Topoisomerases Quinoxalinylphenol->Enzymes Inhibition Disc_Diffusion_Workflow Start Start Inoculum Prepare 0.5 McFarland Bacterial Inoculum Start->Inoculum Plate Inoculate Mueller-Hinton Agar Plate Inoculum->Plate Disc Apply Impregnated Discs (Test Compound & Standards) Plate->Disc Incubate Incubate at 37°C for 18-24 hours Disc->Incubate Measure Measure Zones of Inhibition (mm) Incubate->Measure End End Measure->End

Caption: Standard workflow for the agar disc diffusion assay.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution

  • Compound Preparation: Prepare a two-fold serial dilution of 2-(2-Quinoxalinyl)phenol and standard antibiotics in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Adjust the bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Bactericidal Activity: Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol: MBC Determination

  • Subculturing: Following MIC determination, take a 10 µL aliquot from all wells showing no visible growth.

  • Plating: Spot-inoculate the aliquots onto Mueller-Hinton agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data should be summarized in a tabular format.

Table 3: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

Organism2-(2-Quinoxalinyl)phenolCiprofloxacinGentamicinVancomycin
S. aureus ATCC 29213[Experimental Data]
MRSA (Clinical Isolate)[Experimental Data]
B. subtilis ATCC 6633[Experimental Data]
E. coli ATCC 25922[Experimental Data]
P. aeruginosa ATCC 27853[Experimental Data]

Table 4: Comparative Bactericidal Activity (MBC in µg/mL)

Organism2-(2-Quinoxalinyl)phenolCiprofloxacinGentamicinVancomycin
S. aureus ATCC 29213[Experimental Data]
MRSA (Clinical Isolate)[Experimental Data]
B. subtilis ATCC 6633[Experimental Data]
E. coli ATCC 25922[Experimental Data]
P. aeruginosa ATCC 27853[Experimental Data]

Interpretation of Results:

The ratio of MBC to MIC can provide insights into whether the compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Conclusion and Future Directions

This guide outlines a robust framework for the initial in vitro validation of 2-(2-Quinoxalinyl)phenol as a potential antimicrobial agent. Favorable results from these studies, particularly potent activity against resistant strains like MRSA, would warrant further investigation. [9][10][11][12]Subsequent steps should include cytotoxicity testing against mammalian cell lines to assess its therapeutic index, and in vivo efficacy studies in animal models of infection. The exploration of the quinoxaline scaffold, exemplified by 2-(2-Quinoxalinyl)phenol, represents a promising avenue in the ongoing battle against antimicrobial resistance.

References

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers. Available at: [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH. Available at: [Link]

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. Available at: [Link]

  • Synthesis, pharmacological application of quinoxaline and its derivative. International Journal for Research Trends and Innovation. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available at: [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. Available at: [Link]

  • Antimicrobial Activity of Quinoxaline Derivatives. SciSpace. Available at: [Link]

  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC. Available at: [Link]

  • Broad-spectrum antimicrobial activity of the reactive compounds generated in vitro by Manduca sexta phenoloxidase. PMC. Available at: [Link]

  • Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms. PMC. Available at: [Link]

  • Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐ Resistant Staphylococcus aureus. CORE. Available at: [Link]

  • (PDF) 2,3-bis (phenylamino) quinoxaline - containing compounds display potent activity against Methicillin-resistant Staphylococcus aureus , Enterococcus faecalis and their biofilms. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. MDPI. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. MDPI. Available at: [Link]

  • Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus. Cronfa - Swansea University. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-(2-Quinoxalinyl)phenol proper disposal procedures

2-(2-Quinoxalinyl)phenol: Standard Operating Procedure for Safe Handling and Disposal Chemical Profile and Hazard Causality 2-(2-Quinoxalinyl)phenol (CAS: 17392-20-0)[1] is a specialized heterocyclic compound utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(2-Quinoxalinyl)phenol: Standard Operating Procedure for Safe Handling and Disposal

Chemical Profile and Hazard Causality

2-(2-Quinoxalinyl)phenol (CAS: 17392-20-0)[1] is a specialized heterocyclic compound utilized in drug development and synthetic chemistry. It features a quinoxaline ring bonded to a phenol moiety. The disposal of this compound requires strict adherence to hazardous waste protocols due to the synergistic risks of its functional groups:

  • Phenolic Toxicity: The phenol group acts as a severe protein denaturant. It is highly lipophilic, allowing it to rapidly penetrate the stratum corneum. This can lead to systemic toxicity and deep tissue necrosis, often without immediate pain to warn the researcher[2].

  • Heterocyclic Bioactivity: The quinoxaline moiety can intercalate with DNA and exhibits environmental persistence, making it a severe aquatic hazard that cannot be processed by standard water treatment facilities.

Pre-Disposal: Operational Safety and PPE

Standard laboratory practices are insufficient for phenolic compounds. Because standard nitrile gloves are permeable to phenol over extended periods, researchers must use heavy-weight neoprene, butyl rubber, or Viton gloves for sustained handling[2]. All work must be conducted in a certified chemical fume hood.

Crucial First Aid Note: In the event of skin contact, do not immediately rinse with low-flow water. Water can expand the surface area of the phenol exposure, worsening the chemical burn. Instead, treat the exposure site with low-molecular-weight poly(ethylene glycol) (PEG 300 or PEG 400) for at least 15 minutes. The PEG acts osmotically to draw the lipophilic phenol out of the tissue[2].

Step-by-Step Waste Segregation and Disposal Protocol

Under the Resource Conservation and Recovery Act (RCRA), phenolic wastes are heavily regulated (often categorized under the U188 code for pure unused phenol, or D-listed for characteristic toxicity)[3]. 2-(2-Quinoxalinyl)phenol must never be discharged into the sanitary sewer[4].

Step 1: Segregation of Waste Streams Separate 2-(2-Quinoxalinyl)phenol waste into solid and liquid streams at the point of generation. Do not mix this waste with strong oxidizers, strong bases, or chemically active metals (e.g., aluminum or magnesium powder), as this can trigger violent exothermic reactions[4].

Step 2: Solid Waste Containment

  • Collect all contaminated consumables (pipette tips, Eppendorf tubes, Kimwipes, and disposable PPE) in a sealable, puncture-proof polypropylene container[5].

  • Do not use standard biohazard bags or thin LDPE bags. Phenolic compounds can degrade thin plastics over time, leading to environmental leaching and exposure risks for sanitation workers.

Step 3: Liquid Waste Containment

  • Transfer liquid waste (e.g., solvent mixtures containing the compound) into High-Density Polyethylene (HDPE) or PVC-coated glass jugs[4].

  • Ensure the container is kept in secondary containment (e.g., a polyethylene tray) to catch accidental spills or leaks.

  • Keep the container tightly closed at all times unless actively adding waste to prevent the release of toxic vapors.

Step 4: Labeling and EHS Manifesting

  • Affix a standard RCRA Hazardous Waste label to the container immediately upon the first drop of waste.

  • Explicitly list "2-(2-Quinoxalinyl)phenol" and the primary solvent on the label. Do not use abbreviations or chemical formulas.

  • Request an Environmental Health and Safety (EHS) pickup when the container reaches 90% capacity to prevent over-pressurization and spills[5].

Quantitative Waste Management Guidelines

Waste StreamCompatible ContainmentIncompatible MaterialsMax Storage Time (Lab)Ultimate Disposal Method
Solid Waste (Tips, PPE, Powders)Puncture-proof PolypropyleneThin LDPE bags, Bio-waste90 Days (RCRA standard)High-Temperature Incineration
Aqueous Liquid Waste HDPE JugsStrong oxidizers, active metals90 Days (RCRA standard)High-Temperature Incineration
Organic Liquid Waste PVC-coated Glass or HDPEStrong caustics, Nitric acid90 Days (RCRA standard)High-Temperature Incineration

Disposal Workflow Visualization

DisposalWorkflow Start 2-(2-Quinoxalinyl)phenol Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Contaminated PPE, Tips) Decision->Solid Solid Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Liquid SolidCont Seal in Puncture-Proof Polypropylene Container Solid->SolidCont LiquidCont Store in HDPE Jug with Secondary Containment Liquid->LiquidCont Label Attach RCRA Hazardous Waste Label SolidCont->Label LiquidCont->Label EHS EHS Pickup & Manifesting Label->EHS Incinerate High-Temperature Incineration (EPA Approved) EHS->Incinerate

Workflow for the segregation, containment, and EPA-compliant disposal of 2-(2-Quinoxalinyl)phenol.

References

  • Research Safety Affairs. "Phenol, Chloroform, or TRIzol™ Waste Disposal." University of Tennessee Health Science Center (UTHSC). Available at: [Link]

  • Office of Environmental Health and Safety. "Phenol Fact Sheet." Wayne State University. Available at: [Link]

  • Environmental Health & Safety. "EPA Hazardous Waste Codes." University of Nevada, Reno. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at: [Link]

Sources

Handling

Comprehensive Operational and Safety Guide for 2-(2-Quinoxalinyl)phenol in Drug Development

As a specialized heterocyclic compound, 2-(2-Quinoxalinyl)phenol (CAS: 17392-20-0) is highly valued in drug development, advanced materials synthesis, and ligand design[1]. However, its unique structural properties—a fus...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized heterocyclic compound, 2-(2-Quinoxalinyl)phenol (CAS: 17392-20-0) is highly valued in drug development, advanced materials synthesis, and ligand design[1]. However, its unique structural properties—a fusion of a quinoxaline ring with a phenolic moiety—impart significant toxicological hazards. This guide provides an authoritative, self-validating framework for the safe handling, storage, and disposal of this compound, ensuring that researchers can execute their workflows with uncompromising safety.

Hazard Profile & Mechanistic Causality

To handle 2-(2-Quinoxalinyl)phenol safely, scientists must understand the mechanistic causality behind its toxicity. The compound's danger is dictated by its dual functional groups:

  • The Phenolic Moiety (Dermal & Systemic Toxicity): Phenol derivatives are highly lipophilic, allowing them to rapidly penetrate the lipid-rich stratum corneum of human skin[2]. Once absorbed, they cause deep chemical burns and systemic toxicity, including central nervous system (CNS) depression and cardiac arrhythmias[3]. Crucially, phenols possess local anesthetic properties; therefore, severe, irreversible tissue damage can occur before the researcher perceives any pain[2].

  • The Quinoxaline Ring (Irritation & Sensitization): Quinoxaline derivatives are established as severe skin, eye, and respiratory tract irritants[4]. Dust or aerosols generated during the weighing process can cause severe corneal damage and respiratory sensitization[5].

Quantitative Safety Data

The following table summarizes the key quantitative safety and physical data for 2-(2-Quinoxalinyl)phenol and its structural analogs. Adherence to these exposure limits is critical for laboratory safety.

ParameterValueSource
Chemical Name 2-(2-Quinoxalinyl)phenol[1]
CAS Number 17392-20-0[1]
Molecular Formula C14H10N2O[1]
Molecular Weight 222.24 g/mol [1]
OSHA PEL (Phenol base) 5 ppm (8-hr TWA)[3]
NIOSH REL (Phenol base) 5 ppm (10-hr TWA); 15.6 ppm (15-min Ceiling)[3]
Primary Hazards Corrosive, Toxic, Skin Absorption, Eye Irritant[6],[4]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is fundamentally insufficient for handling phenol derivatives. Every protocol must act as a self-validating system where the failure of one barrier is caught by the next.

  • Hand Protection (Critical Causality): Standard disposable nitrile gloves are highly permeable to phenolic compounds and will degrade rapidly, offering a false sense of security[2]. Mandatory: Wear laminate film gloves (e.g., Silver Shield®/4H®) or thick butyl rubber/neoprene gloves[3]. For tasks requiring fine motor skills (like operating an analytical balance), double-glove with Silver Shield® as the inner layer and heavy-duty nitrile as the outer layer to provide mechanical grip.

  • Eye & Face Protection: Chemical splash goggles (not standard safety glasses) are required to prevent vapor or particulate entry into the ocular cavity[4]. If handling solutions >50 mL, a full face shield must be worn over the goggles to protect the neck and face from splash hazards[7].

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory. For tasks with a high splash potential, a butyl rubber or neoprene apron must be worn over the lab coat to prevent chemical saturation of clothing[7].

Experimental Protocol: Safe Handling & Solution Preparation

This step-by-step methodology ensures that the compound remains isolated from the researcher's breathing zone and dermal surfaces.

Step 1: Verify Engineering Controls (Self-Validation) Before retrieving the chemical, verify that the chemical fume hood is operational. The face velocity must be between 0.4 and 0.6 m/s (80-120 fpm). Causality: If the flow alarm is active, do not open the container; inadequate airflow will allow quinoxaline dust to enter the laboratory environment[8].

Step 2: First Aid Readiness Visually confirm the presence of Polyethylene Glycol (PEG) 300 or 400 in the immediate workspace[8]. Confirm the emergency eyewash and safety shower are within a 10-second unobstructed path.

Step 3: Weighing and Transfer

  • Place an analytical balance inside the fume hood.

  • Use anti-static weighing boats. Causality: Quinoxaline derivatives can form fine, easily aerosolized dusts[9]. Anti-static boats prevent electrostatic repulsion that could launch particulates into the researcher's breathing zone.

  • Seal the primary container immediately after transfer to minimize vapor accumulation.

Step 4: Solution Preparation Dissolve the compound in the designated organic solvent (e.g., DMSO, DMF) entirely within the fume hood. Label the secondary container with the chemical name, hazards ("Toxic/Corrosive"), and the date.

Workflow Start Initiate 2-(2-Quinoxalinyl)phenol Handling Protocol PPE Don PPE: Silver Shield Gloves, Goggles, Lab Coat, Apron Start->PPE Hood Verify Fume Hood Flow Rate (≥0.5 m/s) PPE->Hood Weigh Weighing & Transfer (Closed System/Hood) Hood->Weigh Spill Spill Detected? Weigh->Spill Evac Evacuate & Alert EHS Spill->Evac Yes (>50 mL) Decon Decontaminate with PEG-300/400 & Absorbents Spill->Decon Yes (<50 mL) Waste Dispose as Hazardous Chemical Waste Spill->Waste No (Routine Disposal) Decon->Waste

Operational workflow and spill response logic for handling 2-(2-Quinoxalinyl)phenol.

Experimental Protocol: Emergency Decontamination

Standard water flushing is ineffective and potentially dangerous for dermal exposure to phenol derivatives. Because phenols are poorly soluble in water, insufficient water will merely spread the chemical over a larger surface area of the skin, exacerbating systemic absorption[2].

Dermal Exposure Protocol:

  • Immediate Removal: Immediately remove all contaminated clothing, including leather items (belts, watch bands) which absorb and retain phenols[8].

  • PEG Application: Do not use the safety shower for localized skin exposure. Instead, liberally apply PEG-300 or PEG-400 to the affected area using clean gauze pads[8].

  • Wipe and Repeat: Causality: PEG acts as a macromolecular solvent, sequestering the phenol and preventing it from partitioning into the lipid-rich stratum corneum. Wipe away the PEG and reapply continuously for at least 15 minutes.

  • Medical Attention: Seek immediate medical attention, bringing the SDS for the attending physician.

Ocular Exposure Protocol: Flush eyes at the emergency eyewash station with copious amounts of water for at least 15 minutes. Do NOT use PEG in the eyes [8]. Seek immediate ophthalmological care.

Mechanism Exposure Dermal Exposure to 2-(2-Quinoxalinyl)phenol Penetration Rapid Stratum Corneum Penetration Exposure->Penetration Mitigation Apply PEG-300/400 (Polyethylene Glycol) Exposure->Mitigation Immediate First Aid Toxicity Systemic Toxicity (Arrhythmia, CNS Depression) Penetration->Toxicity Solubilization Solubilization of Phenol (Prevents Tissue Binding) Mitigation->Solubilization Solubilization->Penetration Blocks Absorption Safe Safe Decontamination Solubilization->Safe

Mechanistic pathway of dermal toxicity and PEG-300 mediated decontamination.

Disposal & Decontamination Plans

Improper disposal of 2-(2-Quinoxalinyl)phenol can lead to severe environmental contamination and downstream exposure to sanitation workers.

  • Solid Waste Management: Collect all contaminated weigh boats, pipette tips, absorbent pads, and PPE in a puncture-proof, sealable container. Label explicitly as "Hazardous Solid Waste - Toxic/Corrosive (Phenol Derivative)"[2].

  • Liquid Waste Segregation: Segregate liquid waste containing 2-(2-Quinoxalinyl)phenol from general organic waste. Store in a high-density polyethylene (HDPE) carboy labeled "Hazardous Chemical Waste"[7]. Do not mix with strong oxidizing agents or strong bases[5].

  • Surface Decontamination: Wipe down the fume hood surfaces and balances with an appropriate organic solvent (to dissolve the compound), followed by a thorough wash with soap and water to ensure no residual powder remains[2].

References

  • ChemicalBook. "2-(2-Quinoxalinyl)phenol | 17392-20-0." ChemicalBook, 2023. 1

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." NJ.gov, 2015. 3

  • BenchChem. "Essential Safety and Operational Guide for Handling Phenol." BenchChem, 2025. 7

  • Apollo Scientific. "Quinoxaline - Safety Data Sheet." Apollo Scientific, 2023. 9

  • Cornell University Environment, Health and Safety. "Appendix P - Phenol First Aid Guide and PPE." Cornell University, 2026. 8

  • University of Houston-Clear Lake. "Phenol Safety Data Sheet." UHCL, 2026. 6

  • Tulane University Environmental Health and Safety. "FACT SHEET: Phenol." Tulane University, 2023. 2

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Quinoxalinecarboxylic acid." Fisher Scientific, 2025.5

  • Tokyo Chemical Industry. "SAFETY DATA SHEET - Quinoxaline." TCI Chemicals, 2025. 4

Sources

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